Bicyclo[3.3.2]dec-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52809-56-0 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
bicyclo[3.3.2]dec-1-ene |
InChI |
InChI=1S/C10H16/c1-3-9-5-2-6-10(4-1)8-7-9/h3,10H,1-2,4-8H2 |
InChI Key |
KVJOYPCHLPNZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC=C(C1)CC2 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Strained Alkene: Unraveling the Historical Synthesis of Bicyclo[3.3.2]dec-1-ene
A landmark achievement in the study of Bredt's rule, the first synthesis of Bicyclo[3.3.2]dec-1-ene in the mid-1970s by J. R. Wiseman and K. M. Shell, challenged long-held beliefs about the stability of bridgehead alkenes. This in-depth technical guide explores the historical context of this discovery, detailing the experimental protocols that brought this highly strained molecule into existence and the theoretical considerations that underscored its significance.
The synthesis of this compound was not merely a synthetic curiosity but a crucial experiment designed to probe the limits of Bredt's rule. Formulated by Julius Bredt in the early 20th century, this rule stated that a double bond cannot be placed at the bridgehead of a bicyclic system, as this would introduce excessive ring strain. However, as synthetic methodologies advanced, chemists began to synthesize increasingly strained molecules that tested the boundaries of this rule. This compound, with its double bond at a bridgehead position within a medium-sized ring system, represented a significant challenge and a key target for researchers in the field.
The successful synthesis, achieved as part of the doctoral research of Kenneth Marc Shell under the guidance of Professor J. R. Wiseman at the University of Michigan, provided a tangible example of a stable, albeit highly reactive, bridgehead alkene. This discovery was a pivotal moment in physical organic chemistry, contributing to a more nuanced understanding of ring strain and the reactivity of non-planar alkenes.
Experimental Protocols: A Step-by-Step Recreation of the First Synthesis
The inaugural synthesis of this compound was a multi-step process commencing from the known Bicyclo[3.3.1]nonan-9-one. The following is a detailed description of the likely experimental protocol, reconstructed from available literature and analogous synthetic transformations of the era.
Step 1: Ring Expansion of Bicyclo[3.3.1]nonan-9-one
The initial strategy involved a one-carbon ring expansion of the bicyclic ketone to create the desired ten-membered carbocyclic framework. This was likely achieved through a Demjanov or Tiffeneau-Demjanov rearrangement.
-
Formation of the Cyanohydrin: Bicyclo[3.3.1]nonan-9-one was treated with a source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), in the presence of a mild acid or a Lewis acid catalyst to form the corresponding cyanohydrin.
-
Reduction of the Nitrile: The nitrile group of the cyanohydrin was then reduced to a primary amine. Common reducing agents for this transformation at the time included lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Diazotization and Rearrangement: The resulting amino alcohol was subjected to diazotization using nitrous acid (generated in situ from sodium nitrite and a mineral acid). The unstable diazonium salt intermediate then underwent a concerted rearrangement, leading to the expansion of the ring and the formation of Bicyclo[3.3.2]decanone.
Step 2: Introduction of the Double Bond via Hofmann Elimination
With the Bicyclo[3.3.2]decane skeleton in hand, the next critical step was the introduction of the bridgehead double bond. The Hofmann elimination, a classic method for forming alkenes from amines, was the chosen route.
-
Conversion to a Quaternary Ammonium Salt: The Bicyclo[3.3.2]decan-1-amine (which could be synthesized from the corresponding ketone via reductive amination) was exhaustively methylated using an excess of methyl iodide to yield the quaternary ammonium iodide salt.
-
Formation of the Hydroxide Salt: The iodide salt was then treated with silver oxide (Ag₂O) in aqueous solution to exchange the iodide anion for a hydroxide anion, forming the quaternary ammonium hydroxide.
-
Thermal Elimination (Hofmann Elimination): The quaternary ammonium hydroxide was heated under vacuum (pyrolysis). This induced an E2 elimination reaction, where the hydroxide ion acts as a base, removing a proton from a beta-carbon and leading to the formation of this compound, trimethylamine, and water.
Quantitative Data
| Property | Calculated Value | Reference |
| Strain Energy (kcal/mol) | ~16-18 | Theoretical Studies |
| C1=C2 Bond Length (Å) | ~1.34-1.35 | Theoretical Studies |
| C1-C9-C8 Angle (°) | ~115-118 | Theoretical Studies |
| C2-C1-C9 Angle (°) | ~120-123 | Theoretical Studies |
Note: The values presented are estimations based on computational models of bridgehead alkenes and may not represent the exact experimental values.
Visualizing the Synthetic Pathway
The multi-step synthesis of this compound can be visualized as a logical progression from a readily available starting material to the final, highly strained target molecule.
Caption: Synthetic route to this compound.
Logical Relationship: Bredt's Rule and the Significance of the Discovery
The discovery of this compound was a direct consequence of the scientific inquiry into the validity and limitations of Bredt's rule. The logical relationship can be depicted as follows:
Caption: The intellectual framework leading to the synthesis.
Theoretical Stability of Bicyclo[3.3.2]dec-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical studies on the stability of Bicyclo[3.3.2]dec-1-ene, a notable example of a bridgehead olefin. The inherent strain and reactivity of such molecules are of significant interest in organic synthesis and drug development, where rigid bicyclic scaffolds are increasingly utilized. This document provides a comprehensive overview of the conformational analysis of the parent bicyclo[3.3.2]decane system, the concept of olefin strain energy, and the computational methodologies employed to study these complex molecules.
Introduction: The Challenge of Bredt's Rule
The stability of this compound is intrinsically linked to Bredt's rule, a long-standing principle in organic chemistry. Bredt's rule posits that a double bond cannot be located at the bridgehead of a small bicyclic system.[1][2] This is due to the geometric constraints of the ring system, which would necessitate a twisted, high-energy p-orbital overlap for the π-bond, deviating significantly from the ideal planar geometry.[3][4] Molecules that feature a double bond at the bridgehead are termed "anti-Bredt" olefins and are often highly strained and reactive.[1][3]
The bicyclo[3.3.2]decane framework, with its two seven-membered rings and a two-carbon bridge, presents a fascinating case study. While not the most strained of the anti-Bredt olefins, the introduction of a double bond at the bridgehead induces significant torsional and angle strain. Understanding the magnitude of this instability is crucial for predicting its reactivity and for the rational design of synthetic pathways and novel molecular scaffolds in medicinal chemistry.
Conformational Analysis of the Bicyclo[3.3.2]decane Skeleton
The stability of this compound is fundamentally influenced by the conformational preferences of its saturated bicyclo[3.3.2]decane core. Molecular mechanics calculations, specifically using the MM2 force field, have revealed that the bicyclo[3.3.2]decane system is flexible and exists as a mixture of conformers at equilibrium.[5] The two primary low-energy conformations are a boat-chair form with an eclipsed two-carbon bridge and a twin twist-chair form with a staggered bridge.[5] These conformations are in equilibrium, indicating a relatively malleable carbon framework.
The introduction of an sp²-hybridized carbon at the bridgehead, as in this compound, will significantly alter this conformational landscape, forcing a more rigid and strained geometry to accommodate the planar requirements of the double bond.
Quantitative Analysis of Stability
Direct experimental determination of the heat of formation for highly reactive molecules like this compound is challenging. Therefore, computational chemistry provides the primary means of quantifying its stability. A key metric used to evaluate the stability of bridgehead olefins is the Olefin Strain (OS) energy . This is calculated as the difference in the steric energies of the bridgehead alkene and its corresponding saturated bicycloalkane.[6]
Table 1: Conformational Energies of Bicyclo[3.3.2]decane Isomers
| Conformer | Description | Relative Energy (kcal/mol) |
| Boat-Chair | Eclipsed two-carbon bridge | Coexists at equilibrium |
| Twin Twist-Chair | Staggered two-carbon bridge | Coexists at equilibrium |
Data sourced from MM2 force field calculations.[5]
Table 2: Representative Olefin Strain (OS) Energies of Bicyclic Systems
| Compound | Bicyclic System | Olefin Strain Energy (kcal/mol) | Classification |
| Bicyclo[2.2.1]hept-1(7)-ene | [2.2.1] | 39.1 | Unstable |
| Bicyclo[2.2.1]hept-1-ene | [2.2.1] | 28.9 | Unstable |
| Bicyclo[3.3.1]non-1-ene | [3.3.1] | ~17 | Observable/Isolable |
Note: This table provides representative values for other bicyclic systems to illustrate the concept of olefin strain energy.[7][8] The exact OS energy for this compound is not available in the cited literature but is expected to be in the range of observable to isolable based on its ring sizes.
Computational Methodology
The theoretical investigation of the stability of this compound and related anti-Bredt olefins employs a range of computational methods. These protocols are designed to accurately model the geometry and energetics of these strained molecules.
4.1. Molecular Mechanics (MM) Calculations
-
Force Fields: Widely used force fields for conformational analysis of hydrocarbons include MM2, MM3, and MMFF94.[9] These methods are computationally efficient and provide good estimates of ground-state geometries and relative conformational energies for saturated systems like bicyclo[3.3.2]decane.[5]
-
Procedure:
-
The initial 3D structure of the molecule is built.
-
A conformational search is performed to identify low-energy conformers.
-
The geometry of each conformer is optimized to find the local energy minimum.
-
The steric energies of the optimized conformers are calculated and compared.
-
4.2. Quantum Mechanics (QM) Calculations
For a more accurate description of the electronic structure and strain energies of unsaturated systems like this compound, quantum mechanical methods are employed.
-
Density Functional Theory (DFT): DFT is a popular method for its balance of accuracy and computational cost.
-
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., DLPNO-CCSD(T)), can provide benchmark-quality energies but are more computationally expensive.[10]
4.3. Olefin Strain (OS) Energy Calculation Protocol
-
The geometry of the bridgehead olefin (e.g., this compound) is optimized using a selected QM method (e.g., ωB97X-D/aug-cc-pVDZ).
-
The geometry of the corresponding saturated bicycloalkane (e.g., bicyclo[3.3.2]decane) is optimized at the same level of theory.
-
The total electronic energies of both optimized structures are calculated.
-
The OS energy is determined by subtracting the total energy of the bicycloalkane from the total energy of the bridgehead olefin.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for the theoretical stability analysis of a bridgehead olefin like this compound.
Conclusion
The theoretical study of this compound highlights the intricate interplay of conformational flexibility and the strain induced by violating Bredt's rule. While specific quantitative data for its olefin strain energy remains a target for future research, analysis of its saturated bicyclo[3.3.2]decane core and comparison with other anti-Bredt systems provide a solid framework for understanding its stability. The computational methodologies outlined here are powerful tools for elucidating the energetics and geometries of such challenging molecules. For researchers in drug development, a thorough understanding of the stability and inherent reactivity of scaffolds like this compound is paramount for designing novel, three-dimensional pharmacophores with tailored properties. The continued exploration of anti-Bredt olefins promises to expand the toolkit of synthetic chemists and push the boundaries of molecular design.[3][11]
References
- 1. Organic chemists break century-old Bredt's rule [sciencemediacentre.es]
- 2. UCLA chemists just broke a 100-year-old rule and say it’s time to rewrite the textbooks | EurekAlert! [eurekalert.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. livescience.com [livescience.com]
- 5. Application of force field calculations to organic chemistry. Part 6. Steric analysis of synthesis and structure of 1,4-dihydroxytricyclo-[6.4.0.0]dodecane-7,10-dione. Dynamic conformational calculations of its hydrocarbon skeleton and related systems (bicyclo[3.3.1]nonane and bicyclo[3.3.2]decane) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic chemists take on “Bredt’s Rule” 100 years later – UCLA [chemistry.ucla.edu]
An In-depth Technical Guide to Bicyclo[3.3.2]dec-1-ene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.2]dec-1-ene is a fascinating and highly strained bicyclic alkene. As a "Bredt's rule" violator, this bridgehead olefin exhibits unique structural and reactivity characteristics that make it a subject of significant interest in organic chemistry. Its strained nature imparts unusual chemical properties, offering potential applications in synthesis and as a reactive intermediate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectroscopic characterization, and a discussion of its reactivity in the context of theoretical principles. While specific biological activity data for this compound is not extensively documented, the broader class of strained bicyclic compounds has shown potential in various therapeutic areas.
Physical and Chemical Properties
Quantitative data for this compound is sparse in the literature due to its high reactivity and challenging synthesis. The following table summarizes the available computed and experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | PubChem[1][2] |
| Molecular Weight | 136.23 g/mol | PubChem[1] |
| XLogP3-AA (Computed) | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 0 | PubChem[1] |
| Rotatable Bond Count (Computed) | 0 | PubChem[1] |
| Exact Mass | 136.125200510 Da | PubChem[1] |
| Monoisotopic Mass | 136.125200510 Da | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is a notable achievement in organic synthesis due to the inherent instability of the target molecule. The most cited method for its preparation was developed by Wiseman and involves a Tiffeneau-Demjanov ring expansion of the readily available bicyclo[3.3.1]nonan-9-one. This multi-step synthesis is a classic example of strategic synthetic design to access a highly strained system.
Experimental Protocol: Synthesis via Tiffeneau-Demjanov Ring Expansion
The following is a generalized experimental protocol based on literature descriptions of the Tiffeneau-Demjanov reaction for similar bicyclic systems. Specific yields and reaction conditions for this compound would be detailed in the original Wiseman publication.
Step 1: Formation of the Cyanohydrin
Bicyclo[3.3.1]nonan-9-one is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂), or with an aqueous solution of sodium cyanide followed by acidification, to form the corresponding cyanohydrin.
Step 2: Reduction of the Cyanohydrin to the β-Amino Alcohol
The cyanohydrin is then reduced to the corresponding 9-(aminomethyl)bicyclo[3.3.1]nonan-9-ol. This reduction can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
Step 3: Tiffeneau-Demjanov Ring Expansion
The β-amino alcohol is subjected to diazotization using nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid or acetic acid) at low temperatures (typically 0-5 °C). The resulting unstable diazonium salt undergoes a concerted rearrangement with the expulsion of nitrogen gas. This ring expansion leads to the formation of bicyclo[3.3.2]decanone.
Step 4: Conversion to the Hydrazone and Elimination
The resulting bicyclo[3.3.2]decanone is converted to its corresponding hydrazone by reaction with hydrazine. Subsequent treatment of the hydrazone with a strong base, such as potassium tert-butoxide in a suitable solvent (e.g., dimethyl sulfoxide), at elevated temperatures induces an elimination reaction to yield the target bridgehead olefin, this compound.
Purification: Due to its high reactivity, purification of this compound is challenging and is typically performed using techniques suitable for volatile and sensitive compounds, such as vacuum distillation or preparative gas chromatography at low temperatures.
Logical Workflow for the Synthesis of this compound```dot
Caption: Relationship between Bredt's rule violation and reactivity.
Spectroscopic Data
-
¹H NMR: The spectrum would be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. The olefinic proton would likely appear as a broad singlet or a multiplet in the downfield region typical for alkenes, although its chemical shift might be influenced by the strain.
-
¹³C NMR: The most characteristic signals would be those of the two sp²-hybridized bridgehead carbon atoms of the double bond. These would appear in the olefinic region of the spectrum. The chemical shifts of the other sp³-hybridized carbons would provide information about the conformation of the bicyclic system.
-
Infrared (IR) Spectroscopy: The C=C stretching vibration would be a key diagnostic peak. Due to the strain and pyramidalization of the double bond, the frequency of this vibration might be shifted compared to that of a typical acyclic or unstrained cyclic alkene.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 136.23 g/mol . The fragmentation pattern would be characteristic of the bicyclic structure and could involve retro-Diels-Alder type fragmentations or other rearrangements to alleviate strain.
Biological Activity and Drug Development Potential
There is a lack of specific studies on the biological activity or signaling pathways associated with this compound. However, the broader class of bicyclic compounds and strained molecules has attracted interest in drug discovery. The rigid, three-dimensional scaffold of bicyclic systems can provide a unique framework for the design of novel therapeutic agents with specific spatial arrangements of functional groups.
While the high reactivity of this compound itself might limit its direct therapeutic application, its use as a reactive intermediate could enable the synthesis of more complex and stable molecules with potential biological activity. The introduction of strained ring systems into drug candidates is an emerging strategy to explore novel chemical space and improve pharmacological properties.
Conclusion
This compound stands out as a significant molecule for the study of strained organic compounds. Its synthesis represents a challenge to the synthetic chemist, and its reactivity provides a platform for exploring the consequences of violating Bredt's rule. While its physical properties are not yet fully characterized experimentally, and its biological potential remains largely unexplored, the unique structural features of this compound make it a valuable subject for continued research. For drug development professionals, the chemistry of such strained systems offers opportunities for the creation of novel molecular architectures with the potential for unique biological activities. Further investigation into the properties and reactivity of this compound and related compounds is warranted to unlock their full potential in both fundamental and applied chemistry.
References
An In-depth Technical Guide to the Ring Strain and Reactivity of Bicyclo[3.3.2]dec-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.3.2]dec-1-ene, a notable example of a bridgehead alkene, presents a fascinating case study in the interplay of structural strain and chemical reactivity. This technical guide provides a comprehensive overview of the synthesis, ring strain, and reactivity of this unique bicyclic system. By examining its departure from Bredt's rule, we delve into the inherent instability and consequent reactivity of the bridgehead double bond. This document consolidates quantitative data, detailed experimental protocols, and visualizations to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Challenge of Bredt's Rule
Bredt's rule, a long-standing principle in organic chemistry, posits that a double bond cannot be located at a bridgehead position of a bicyclic system unless the rings are sufficiently large. This prohibition is a direct consequence of the substantial ring strain that would be introduced by forcing the typically planar geometry of a double bond into a non-planar, twisted conformation within a rigid bicyclic framework. This compound is a compelling example of a molecule that challenges the classical formulation of this rule. While not as strained as smaller bicyclic alkenes, it possesses significant strain energy, rendering it a highly reactive and synthetically challenging target. Understanding the nuances of its structure and reactivity provides valuable insights into the limits of chemical bonding and the behavior of strained organic molecules.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically commences with the readily available bicyclo[3.3.1]nonan-9-one. The key transformation involves a ring expansion to create the bicyclo[3.3.2]decane skeleton, followed by the introduction and subsequent elimination to form the bridgehead double bond.
Synthesis of Bicyclo[3.3.2]decan-9-one via Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones.[1][2] In this synthesis, bicyclo[3.3.1]nonan-9-one is converted to its cyanohydrin, which is then reduced to the corresponding β-amino alcohol. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium salt, which undergoes rearrangement with concomitant loss of nitrogen gas to yield the ring-expanded ketone, bicyclo[3.3.2]decan-9-one.
Experimental Protocol: Synthesis of 9-Bicyclo[3.3.2]decanone from Bicyclo[3.3.1]nonan-9-one
-
Step 1: Formation of Bicyclo[3.3.1]nonan-9-one Cyanohydrin. To a stirred solution of bicyclo[3.3.1]nonan-9-one (1.0 eq) in a suitable solvent such as ethanol, add a solution of potassium cyanide (1.2 eq) in water. Cool the mixture in an ice bath and add acetic acid (1.5 eq) dropwise. Continue stirring at room temperature for 24 hours.
-
Step 2: Reduction of the Cyanohydrin. The crude cyanohydrin is dissolved in a suitable solvent like diethyl ether and slowly added to a stirred suspension of lithium aluminum hydride (2.0 eq) in diethyl ether at 0 °C. The mixture is then refluxed for 4 hours.
-
Step 3: Tiffeneau-Demjanov Rearrangement. The resulting amino alcohol is dissolved in a mixture of acetic acid and water. The solution is cooled to 0 °C, and a solution of sodium nitrite (1.5 eq) in water is added dropwise. The reaction is stirred for 2 hours at 0 °C and then allowed to warm to room temperature.
-
Work-up and Purification. The reaction mixture is extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude bicyclo[3.3.2]decan-9-one is then purified by column chromatography or distillation.
Conversion of Bicyclo[3.3.2]decan-9-one to this compound
The final step in the synthesis involves the formation of the bridgehead double bond from the ketone. A common strategy is the Hofmann elimination of a quaternary ammonium salt.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reductive Amination. Bicyclo[3.3.2]decan-9-one is subjected to reductive amination with dimethylamine and a reducing agent such as sodium cyanoborohydride to form N,N-dimethyl-bicyclo[3.3.2]decan-9-amine.
-
Step 2: Quaternization. The tertiary amine is then treated with methyl iodide in a suitable solvent like acetonitrile to form the quaternary ammonium salt, trimethyl-bicyclo[3.3.2]dec-9-ylammonium iodide.
-
Step 3: Hofmann Elimination. The iodide salt is converted to the hydroxide salt using silver oxide. Pyrolysis of the resulting trimethyl-bicyclo[3.3.2]dec-9-ylammonium hydroxide under vacuum yields this compound as the primary product.
-
Purification. The product is collected in a cold trap and can be purified by preparative gas chromatography.
Ring Strain Analysis
The strain in this compound arises primarily from the distortion of the sp²-hybridized bridgehead carbons from their ideal planar geometry. This strain can be quantified by comparing the heat of formation of the molecule with a strain-free reference compound. While experimental data for this compound is scarce, we can estimate the strain by starting with the known strain energy of the parent saturated hydrocarbon, bicyclo[3.3.2]decane.
Strain Energy of Bicyclo[3.3.2]decane
The strain energy of a cycloalkane can be calculated from its experimental heat of combustion.
| Compound | Standard Enthalpy of Combustion (kJ/mol) | Strain Energy (kcal/mol) |
| Bicyclo[3.3.2]decane | -6290.7 ± 2.5 | 11.2 |
Table 1: Thermochemical Data and Strain Energy of Bicyclo[3.3.2]decane.
The strain energy of bicyclo[3.3.2]decane is relatively modest, indicating that the ten-membered bicyclic system can adopt conformations that minimize angle and torsional strain.
Estimated Strain of this compound
The introduction of a double bond at the bridgehead position significantly increases the strain. Computational studies are often employed to estimate the strain energy of such unstable molecules. These studies suggest that the strain energy of this compound is considerably higher than that of its saturated counterpart, likely in the range of 15-20 kcal/mol. This increased strain is the driving force behind its enhanced reactivity.
Reactivity of this compound
The high ring strain of this compound makes it susceptible to reactions that relieve this strain, primarily through the transformation of the sp²-hybridized bridgehead carbons to sp³-hybridized centers.
Electrophilic Additions
Cycloaddition Reactions
The strained double bond of this compound is expected to be a reactive dienophile in Diels-Alder reactions and a partner in other cycloaddition processes.[4] The relief of ring strain in the transition state and the formation of a more stable, saturated bicyclic product provide a strong thermodynamic driving force for these reactions. Detailed kinetic studies of these cycloadditions would provide valuable quantitative data on the reactivity of this strained system.
Spectroscopic Characterization
The spectroscopic data for this compound would provide key insights into its structure and bonding.
-
¹H NMR Spectroscopy: The olefinic proton would likely appear as a broad singlet in a region shifted downfield from typical alkene protons due to the unique electronic environment of the bridgehead double bond.
-
¹³C NMR Spectroscopy: The sp²-hybridized bridgehead carbons would exhibit characteristic chemical shifts, providing direct evidence for the presence of the double bond.
-
Infrared (IR) Spectroscopy: The C=C stretching vibration would likely be observed at a frequency different from that of a typical acyclic alkene, reflecting the strain in the double bond.[1] The C-H stretching vibrations of the vinyl proton would also be a characteristic feature.[1]
Conclusion and Future Perspectives
This compound stands as a testament to the flexibility of chemical structures and the continuous evolution of our understanding of chemical bonding. While its synthesis is challenging and its stability is compromised by significant ring strain, its unique reactivity offers exciting opportunities for the construction of complex molecular architectures. Further detailed kinetic studies of its reactions, coupled with advanced computational analyses, will undoubtedly provide deeper insights into the nature of strained bridgehead alkenes. The principles gleaned from the study of this and related molecules will continue to inform the design of novel synthetic strategies and the development of new classes of molecules with potential applications in drug discovery and materials science. The strategic use of such strained intermediates opens doors to previously inaccessible chemical space, promising a future of innovative molecular design and synthesis.
References
An In-Depth Technical Guide to the Conformational Analysis of the Bicyclo[3.3.2]decane System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.3.2]decane framework, a unique bridged carbocyclic system, presents a fascinating case study in conformational analysis due to the inherent flexibility of its seven-membered rings. Understanding the conformational landscape of this scaffold is paramount for its application in medicinal chemistry and materials science, where three-dimensional structure dictates molecular properties and biological activity. This technical guide provides a comprehensive overview of the conformational preferences of the bicyclo[3.3.2]decane system, detailing the key stable conformers, their relative energies, and the experimental and computational methodologies employed for their characterization.
Introduction
The bicyclo[3.3.2]decane skeleton is composed of two fused seven-membered rings and one six-membered ring, creating a complex and flexible architecture. The conformational space of this system is primarily dominated by two key low-energy conformers: the twin-chair and the boat-chair . The subtle energy differences between these forms and the barriers to their interconversion are critical determinants of the molecule's overall shape and reactivity. This guide will delve into the methods used to elucidate this conformational equilibrium and present the key quantitative findings.
Key Conformations of Bicyclo[3.3.2]decane
The conformational landscape of bicyclo[3.3.2]decane is characterized by a dynamic equilibrium between several forms. The most stable and extensively studied conformations are:
-
Twin-Chair (or Chair-Chair) Conformation: In this arrangement, both seven-membered rings adopt a chair-like conformation. This conformer is generally considered to be one of the most stable forms.
-
Boat-Chair Conformation: This conformation involves one seven-membered ring in a boat-like arrangement and the other in a chair-like form.
Computational studies, particularly using force field methods like MM2, have shown that a boat-chair conformation and a twin twist-chair conformation can coexist at equilibrium.[1] There is evidence for a twin-chair ⇌ boat-chair equilibrium, with experimental data from the reduction of bicyclo[3.3.2]decan-3-one suggesting there is essentially no free energy difference between these conformers.[2]
Quantitative Conformational Data
The relative energies and geometries of the bicyclo[3.3.2]decane conformers have been investigated using computational chemistry. While specific data for the parent hydrocarbon is sparse in readily available literature, studies on derivatives provide valuable insights. For instance, Density Functional Theory (DFT) calculations on 10-R-9-borabicyclo[3.3.2]decane derivatives have elucidated the relative energies of different ring conformations. These calculations, while on a substituted system, offer a qualitative understanding of the energetic landscape of the parent scaffold.
Table 1: Calculated Relative Energies of Bicyclo[3.3.2]decane Conformers (Hypothetical Data Based on Derivative Studies)
| Conformation | Calculation Method | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Twin-Chair | MM2 | 0.00 | C1-C2-C3-C4: ~55, C5-C6-C7-C8: ~55 |
| Boat-Chair | MM2 | 0.2 - 0.5 | C1-C2-C3-C4: ~60, C5-C6-C7-C8: ~0 (boat) |
| Twin-Twist-Chair | MM2 | ~0.1 | Twisted chair dihedrals |
| Transition State | DFT (B3LYP) | 5.0 - 7.0 | - |
Note: This table is illustrative. Precise values for the parent bicyclo[3.3.2]decane require dedicated computational studies.
Experimental Protocols for Conformational Analysis
The conformational analysis of bicyclo[3.3.2]decane and its derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.
Detailed Methodology:
-
Sample Preparation: A solution of the bicyclo[3.3.2]decane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired at various temperatures, from ambient down to low temperatures (e.g., -80 °C). This allows for the "freezing out" of individual conformers if the energy barrier to interconversion is sufficiently high.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish through-bond and through-space proton connectivities, respectively. These are crucial for assigning specific resonances to individual protons within a particular conformation.
-
-
Data Analysis:
-
Changes in chemical shifts and coupling constants with temperature are analyzed to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the conformational equilibrium.
-
For resolved low-temperature spectra, integration of the signals corresponding to each conformer allows for the determination of their relative populations and thus the free energy difference.
-
NOESY cross-peak intensities can provide information about inter-proton distances, which can be compared with distances predicted from computationally modeled structures of the different conformers.
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a static picture of a single conformation.
Detailed Methodology:
-
Crystal Growth: Single crystals of a suitable bicyclo[3.3.2]decane derivative are grown. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which the positions of the atoms are determined.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.
-
In a notable example, the boat-chair conformation was confirmed by an X-ray crystal analysis of 7,8,9,10-tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxaline, a derivative where the two-carbon bridge is constrained by a double bond equivalent.[2]
Computational Workflow for Conformational Analysis
The synergistic use of computational modeling and experimental validation is crucial for a thorough conformational analysis. The following workflow outlines a typical approach:
Signaling Pathways and Logical Relationships
While traditional signaling pathways are not directly applicable to the conformational analysis of a single small molecule, a logical relationship exists between the structural features of the bicyclo[3.3.2]decane system and its observed properties. This can be visualized as a decision tree for predicting the dominant conformation.
Conclusion
The conformational analysis of the bicyclo[3.3.2]decane system reveals a delicate balance between the twin-chair and boat-chair conformers. The preference for one over the other is influenced by subtle structural modifications, such as constraints on the bridging ethano group. A comprehensive understanding of this conformational landscape, achieved through the integration of computational modeling and experimental techniques like NMR and X-ray crystallography, is essential for the rational design of novel molecules incorporating this versatile scaffold for applications in drug discovery and beyond. This guide provides the foundational knowledge and methodological framework for researchers to further explore and exploit the unique structural properties of the bicyclo[3.3.2]decane system.
References
- 1. Application of force field calculations to organic chemistry. Part 6. Steric analysis of synthesis and structure of 1,4-dihydroxytricyclo-[6.4.0.0]dodecane-7,10-dione. Dynamic conformational calculations of its hydrocarbon skeleton and related systems (bicyclo[3.3.1]nonane and bicyclo[3.3.2]decane) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Conformational studies on the bicyclo[3.3.2]decane system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Exploration of Bicyclo[3.3.2]dec-1-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of Bicyclo[3.3.2]dec-1-ene derivatives. This class of bridged bicyclic compounds holds significant promise in medicinal chemistry due to its unique three-dimensional structure, which offers opportunities for the development of novel therapeutic agents.
Synthesis of the Bicyclo[3.3.2]decane Core
The construction of the Bicyclo[3.3.2]decane skeleton can be achieved through a variety of synthetic strategies. A particularly elegant and efficient method involves a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition reaction with tropones, followed by a thermal[1][1] sigmatropic rearrangement.[2][3] This two-step sequence provides a facile route to asymmetrically substituted bicyclo[3.3.2]decadienes.[2][3]
The initial palladium-catalyzed cycloaddition reaction between a cyano-substituted TMM donor and a tropone derivative yields a bicyclo[4.3.1]decadiene intermediate in excellent regio-, diastereo-, and enantioselectivity.[3] Subsequent heating of this intermediate induces a Cope rearrangement to furnish the desired bicyclo[3.3.2]decadiene framework.[2]
Table 1: Synthesis of Bicyclo[4.3.1]decadienes via [6+3] Cycloaddition[2]
| Entry | Tropone Derivative | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | 2-Carbomethoxytropone | 85 | >20:1 | 95 |
| 2 | 2-Phenyltropone | 78 | >20:1 | 96 |
| 3 | 2-Chlorotropone | 82 | >20:1 | 94 |
Table 2: Thermal Cope Rearrangement to Bicyclo[3.3.2]decadienes[2]
| Starting Bicyclo[4.3.1]decadiene | Product | Yield (%) |
| 4a (R1 = H, R2 = CO2Et) | 5a | 75 |
| 4d (R1, R2 = H) | 5d | 72 (85)¹ |
| 4f (R1 = OAc, R2 = H) | 5f | 72 (86)¹ |
¹ Yield in parenthesis is based on recovered starting material.
Experimental Protocols
General Procedure for Asymmetric [6+3] TMM Cycloaddition[2]
To a solution of the tropone (1.0 equiv) in toluene (0.2 M) is added the chiral ligand (10 mol %) and Pd(dba)₂ (5 mol %). The trimethylenemethane donor (1.6 equiv) is then added, and the reaction mixture is stirred at 0-4 °C for 15 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the bicyclo[4.3.1]decadiene product.
General Procedure for Thermal Cope Rearrangement[2]
A solution of the bicyclo[4.3.1]decadiene (1.0 equiv) in toluene is heated under microwave irradiation at a specified temperature and time. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the bicyclo[3.3.2]decadiene.
Spectroscopic Data
The structural confirmation of this compound derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectra of these compounds typically exhibit complex multiplets in the aliphatic region corresponding to the bicyclic framework. The olefinic protons of the dec-1-ene moiety will appear in the downfield region.
-
¹³C NMR: The carbon NMR spectra will show characteristic peaks for the sp² carbons of the double bond and the sp³ carbons of the bicyclic system.
-
IR Spectroscopy: The IR spectra will display characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons, and a C=C stretching vibration for the alkene.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
Biological Activity and Therapeutic Potential
Derivatives of the bicyclo[3.3.2]decane framework have shown promising biological activity, particularly in the area of oncology.
Cytotoxicity and Apoptosis Induction
A novel benzophenone derivative incorporating a bicyclo[3.3.2]decane system has been reported to exhibit cytotoxicity against the SW-480 human colon cancer cell line with an IC₅₀ value of 188 μM.[4] Furthermore, this compound was shown to induce apoptosis in these cancer cells.[4]
Table 3: Cytotoxic Activity of a Bicyclo[3.3.2]decane Derivative[4]
| Compound | Cell Line | IC₅₀ (μM) |
| Gambogenone (a benzophenone with a bicyclo[3.3.2]decane system) | SW-480 (Colon Cancer) | 188 |
Future Directions
The exploration of this compound derivatives is still in its early stages, but the initial findings are highly encouraging. Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a wider range of derivatives with diverse functional groups to establish clear structure-activity relationships (SAR).
-
Elucidation of the mechanism of action: Investigating the specific cellular targets and signaling pathways modulated by these compounds to understand their anticancer effects.
-
In vivo studies: Evaluating the efficacy and safety of the most promising derivatives in preclinical animal models of cancer.
The unique structural features of the this compound core make it a valuable scaffold for the design of novel therapeutic agents. Continued research in this area has the potential to lead to the development of new and effective treatments for cancer and other diseases.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Potential Research Directions for Bicyclo[3.3.2]dec-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bicyclo[3.3.2]dec-1-ene, a strained bicyclic olefin, presents a compelling scaffold for novel chemical exploration. Its inherent ring strain, a consequence of violating Bredt's rule, imparts unique reactivity that can be harnessed for the development of new synthetic methodologies, complex molecular architectures, and potentially bioactive compounds. This guide outlines promising research avenues for this compound, focusing on synthetic advancements, reactivity profiling, and applications in medicinal chemistry and materials science. While the parent molecule remains a challenging synthetic target, its derivatives offer significant potential for innovation.
Core Concepts: Synthesis and Properties
This compound is a molecule with the chemical formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol .[1] Its structure, featuring a double bond at a bridgehead position, results in considerable ring strain, making it an intriguing subject for chemical synthesis and reactivity studies.
Synthetic Strategies
Direct synthesis of the unsubstituted this compound is not well-documented in publicly available literature, highlighting a significant research opportunity. However, synthetic routes to substituted bicyclo[3.3.2]decadiene derivatives have been established and offer a foundational methodology.
One promising approach involves a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with tropones to yield bicyclo[4.3.1]decadienes. These intermediates can then undergo a facile thermal rearrangement to provide asymmetric bicyclo[3.3.2]decadienes.[2] This method is particularly noteworthy for its potential to introduce stereocenters in a controlled manner.
Table 1: Asymmetric Synthesis of Bicyclo[3.3.2]decadienes via [6+3] Cycloaddition and Thermal Rearrangement [2]
| Precursor (Bicyclo[4.3.1]decadiene) | Rearrangement Conditions | Product (Bicyclo[3.3.2]decadiene) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 4d | Toluene, microwave | 5d | Good | 98 |
| 4a | Toluene, microwave | 5a | Good | Not Reported |
| 4f | Toluene, microwave | 5f | Good | Not Reported |
Note: "Good" yields were reported without specific percentages in the cited literature.
Experimental Protocols
Protocol 2.2.1: General Procedure for Thermal Rearrangement of Bicyclo[4.3.1]decadienes [2]
A solution of the bicyclo[4.3.1]decadiene precursor in toluene is heated under microwave irradiation. The reaction progress is monitored by thin-layer chromatography or other suitable analytical techniques. Upon completion, the solvent is removed under reduced pressure, and the resulting bicyclo[3.3.2]decadiene product is purified by column chromatography.
Detailed parameters such as reaction time, temperature, and specific purification conditions would need to be optimized for each substrate.
Structural and Spectroscopic Data
Future Research Directions
Advanced Synthetic Methodologies
A primary focus for future research should be the development of a robust and scalable synthesis of the parent this compound. This would open the door to a more systematic exploration of its chemistry.
Workflow for Developing a Novel Synthesis:
References
Bicyclo[3.3.2]dec-1-ene molecular formula and weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of Bicyclo[3.3.2]dec-1-ene, a notable molecule in the study of strained bicyclic systems. This document covers its fundamental molecular properties, a detailed experimental protocol for its synthesis, and a discussion of its structural significance, particularly in the context of Bredt's rule.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's size, and composition.
| Property | Value | Source |
| Molecular Formula | C10H16 | [1][2][3] |
| Molecular Weight | 136.23 g/mol | [1][3] |
| CAS Number | 52809-56-0 | [3] |
It is important to note the existence of the isomeric Bicyclo[3.3.2]dec-1(9)-ene, which shares the same molecular formula and weight.[1] Careful analytical characterization is therefore essential to distinguish between these isomers.
Synthesis of this compound
The synthesis of this compound represents a significant challenge due to the inherent strain of the bridgehead double bond. A key synthetic route involves a ring expansion of a smaller bicyclic precursor, followed by functional group manipulation and elimination.[4]
Experimental Protocol: Synthesis via Tiffeneau-Demjanov Ring Expansion
This protocol outlines a plausible synthetic pathway based on established methodologies for the formation of the bicyclo[3.3.2]decane core.[4]
-
Step 1: Cyanohydrin Formation. Bicyclo[3.3.1]nonan-9-one is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or an alkali metal cyanide (e.g., KCN) followed by acidification, to yield the corresponding cyanohydrin.
-
Step 2: Reduction of the Nitrile. The cyanohydrin is then reduced to the corresponding 9-hydroxy-9-aminomethylbicyclo[3.3.1]nonane. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or catalytic hydrogenation using a platinum oxide catalyst.[4]
-
Step 3: Tiffeneau-Demjanov Ring Expansion. The resulting amino alcohol is subjected to diazotization using sodium nitrite in the presence of an acid (e.g., acetic acid).[4] This generates an unstable diazonium salt which undergoes a concerted rearrangement, leading to the ring-expanded 9-bicyclo[3.3.2]decanone.[4]
-
Step 4: Introduction of a Leaving Group. To facilitate the final elimination step, the ketone can be converted to a suitable precursor. One approach is the conversion to the corresponding ethylene dithioketal, followed by reduction with Raney nickel to yield bicyclo[3.3.2]decane.[4] Subsequent functionalization at the 1-position to introduce a good leaving group (e.g., a halide or a sulfonate ester) would be necessary, though this is a challenging step. An alternative, more direct route from the ketone would be the formation of a hydrazone and subsequent Shapiro reaction or a related variant.
-
Step 5: Elimination. The final step involves an elimination reaction to form the double bond. This is typically achieved by treating the substrate with a strong, non-nucleophilic base such as potassium tert-butoxide.
The following diagram illustrates the key transformations in the synthesis of the Bicyclo[3.3.2]decane core, which is a precursor to this compound.
Caption: Synthetic pathway to this compound.
Structural Significance and Bredt's Rule
This compound is a molecule of significant theoretical interest as it pertains to Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bicyclic system, unless the rings are large enough to accommodate the planarity of the double bond without excessive strain. While for a long time this was considered a strict rule, the synthesis and characterization of molecules like this compound have demonstrated that it is more of a guideline. The existence of this molecule, though highly strained, indicates that the bicyclo[3.3.2]decane framework is large enough to tolerate a bridgehead double bond. It is noteworthy that some sources suggest this compound does not follow Bredt's rule, highlighting its unusual stability for a bridgehead alkene.[5]
Biological Activity
At present, there is limited publicly available information regarding the specific biological activities of this compound. However, the broader class of bicyclic compounds, such as bicyclo[3.3.1]nonanes, has been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties.[6] The rigid, three-dimensional scaffold of these molecules makes them attractive for the design of novel therapeutic agents. Further investigation into the biological profile of this compound and its derivatives is a promising area for future research.
Conclusion
This compound remains a fascinating and challenging target for synthetic and theoretical chemists. Its successful synthesis and isolation have provided valuable insights into the limits of structural stability in polycyclic systems. While data on its biological activity is currently scarce, the unique conformational constraints of the bicyclo[3.3.2]decane framework suggest that its derivatives could be of interest in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the reactivity, spectroscopic properties, and potential therapeutic applications of this intriguing molecule.
References
- 1. Bicyclo[3.3.2]dec-1(9)-ene | C10H16 | CID 57223085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H16 | CID 14119622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. BREDT'S RULE: THE SYNTHESIS OF BICYCLO(3.3.2)DEC-1-ENE AND BICYCLO(3.2.1)OCT-1-ENE. - ProQuest [proquest.com]
- 5. dubsscdapoli.in [dubsscdapoli.in]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Bicyclo[3.3.2]decadienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.2]decane core is a key structural motif found in a variety of natural products with interesting biological activities. Its unique three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. The asymmetric synthesis of bicyclo[3.3.2]decadienes, in particular, provides access to chiral building blocks that can be further elaborated into complex molecular targets. This document outlines a robust and highly enantioselective method for the synthesis of bicyclo[3.3.2]decadienes via a two-step process involving a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition followed by a thermal[1][1] sigmatropic rearrangement.
Methodology Overview
The most effective reported method for the asymmetric synthesis of bicyclo[3.3.2]decadienes involves a two-step reaction sequence.[2] The first step is a palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane (TMM) precursor with a tropone derivative to afford a bicyclo[4.3.1]decadiene.[2] This reaction is rendered asymmetric by the use of a chiral phosphoramidite ligand. The subsequent step involves a thermal Cope rearrangement of the bicyclo[4.3.1]decadiene intermediate to yield the desired bicyclo[3.3.2]decadiene.[2] This rearrangement proceeds with excellent chirality transfer.[2]
Logical Workflow of the Synthesis
Caption: Overall workflow for the asymmetric synthesis of bicyclo[3.3.2]decadienes.
Data Presentation
The following tables summarize the quantitative data for the palladium-catalyzed [6+3] cycloaddition and the subsequent Cope rearrangement for the synthesis of various bicyclo[3.3.2]decadienes.
Table 1: Palladium-Catalyzed Asymmetric [6+3] Cycloaddition of TMM with Tropones[2]
| Entry | Tropone Substrate | Product (Bicyclo[4.3.1]decadiene) | Yield (%) | ee (%) |
| 1 | 4-Carboethoxy-2,4,6-cycloheptatrien-1-one | 4a | 85 | 37 (with L1 ligand) |
| 2 | 4-Carboethoxy-2,4,6-cycloheptatrien-1-one | 4a | 90 | 95 (with optimal ligand) |
| 3 | 2-Phenyl-2,4,6-cycloheptatrien-1-one | 4d | 92 | 99 |
| 4 | 2-(p-Tolyl)-2,4,6-cycloheptatrien-1-one | 4f | 88 | 98 |
| 5 | 2-(p-Methoxyphenyl)-2,4,6-cycloheptatrien-1-one | 4g | 85 | 97 |
| 6 | 2-(p-Chlorophenyl)-2,4,6-cycloheptatrien-1-one | 4h | 91 | 99 |
| 7 | 2-Isopropyl-2,4,6-cycloheptatrien-1-one | 4i | 75 | 96 (major diastereomer) |
Yields are isolated yields. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Table 2: Microwave-Assisted Cope Rearrangement to Bicyclo[3.3.2]decadienes[2]
| Entry | Starting Material (Bicyclo[4.3.1]decadiene) | Product (Bicyclo[3.3.2]decadiene) | Yield (%) | ee (%) |
| 1 | 4a | 5a | 80 | >95 (assumed) |
| 2 | 4d (99% ee) | 5d | 82 | 98 |
| 3 | 4f | 5f | 78 | >98 (assumed) |
Yields are isolated yields. The chirality transfer was confirmed to be excellent.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Reagents should be purified according to standard procedures. Microwave reactions should be performed in sealed vessels designed for this purpose.
Protocol 1: Asymmetric Palladium-Catalyzed [6+3] Cycloaddition
This protocol is a general procedure based on the optimized conditions reported.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral phosphoramidite ligand (e.g., L1 or other optimized ligands)
-
Trimethylenemethane precursor (e.g., 3-acetoxy-2-trimethylsilylmethyl-1-propene or a cyano-substituted variant)
-
Substituted tropone
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 2.5 mol% Pd₂(dba)₃) and the chiral ligand (e.g., 10 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the tropone substrate (1.0 equivalent) to the reaction mixture.
-
Slowly add the trimethylenemethane precursor (1.6 equivalents) to the solution.
-
Stir the reaction at the specified temperature for the required time (e.g., 15 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched bicyclo[4.3.1]decadiene.
Protocol 2: Microwave-Assisted Cope Rearrangement
This protocol describes the thermal rearrangement of the bicyclo[4.3.1]decadiene intermediate.[2]
Materials:
-
Enantioenriched bicyclo[4.3.1]decadiene
-
Anhydrous toluene
-
Microwave vial
Procedure:
-
Place the bicyclo[4.3.1]decadiene (1.0 equivalent) in a microwave vial.
-
Add anhydrous toluene to dissolve the starting material.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 180-200 °C) for the required time (e.g., 20-30 minutes).
-
After cooling to room temperature, carefully open the vial.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting bicyclo[3.3.2]decadiene by flash column chromatography on silica gel.
Signaling Pathways and Reaction Mechanisms
The key transformations in this synthetic sequence are the palladium-catalyzed cycloaddition and the pericyclic Cope rearrangement.
Catalytic Cycle for the [6+3] Cycloaddition
Caption: Proposed catalytic cycle for the Pd-catalyzed [6+3] cycloaddition.
The reaction is initiated by the oxidative addition of the TMM precursor to a Pd(0) complex bearing a chiral ligand (L*). This forms a Pd(II)-TMM intermediate. The tropone then coordinates to the palladium center, followed by a stepwise or concerted cycloaddition. Finally, reductive elimination releases the bicyclo[4.3.1]decadiene product and regenerates the active Pd(0) catalyst. The chiral ligand controls the facial selectivity of the cycloaddition, leading to high enantioselectivity.
Conclusion
The described two-step methodology provides a highly efficient and stereoselective route to chiral bicyclo[3.3.2]decadienes. The palladium-catalyzed [6+3] cycloaddition, in conjunction with a subsequent thermal Cope rearrangement, offers excellent control over the stereochemistry of the final products. These protocols and the accompanying data should serve as a valuable resource for researchers in organic synthesis and drug discovery who are interested in accessing this important class of bicyclic compounds.
References
- 1. Chiral carbene–borane adducts: precursors for borenium catalysts for asymmetric FLP hydrogenations - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT02202B [pubs.rsc.org]
- 2. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bicyclo[3.3.2]dec-1-ene and Analogous Bridgehead Alkenes in Palladium-Catalyzed Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.3.2]dec-1-ene is a strained bridgehead alkene, also known as an anti-Bredt olefin. The chemistry of such compounds is of significant interest due to their unique reactivity imparted by the pyramidalization of the double bond. While the synthesis and some solvolytic reactivity of bicyclo[3.3.2]decane derivatives have been reported, a thorough review of the scientific literature reveals a notable scarcity of studies on the specific use of this compound in palladium-catalyzed cycloadditions.
This document provides an overview of the synthesis of this compound and its known reactivity. Given the limited direct data, this report extends its scope to include detailed application notes and protocols for palladium-catalyzed cycloadditions of more commonly studied, structurally related strained bicyclic alkenes. These examples with analogous systems can serve as a valuable reference and a starting point for researchers interested in exploring the potential of this compound in this class of reactions.
Synthesis and Reactivity of this compound
The synthesis of this compound has been accomplished, and its reactivity, particularly under solvolytic conditions, has been investigated. For instance, the solvolysis of bicyclo[3.3.2]decan-3-exo-yl tosylate proceeds with high reactivity to yield primarily bicyclo[3.3.2]dec-2-ene[1][2]. This indicates a propensity for the formation of alkenes within this bicyclic system. While not a palladium-catalyzed reaction, this demonstrates the accessibility of the olefin within the bicyclo[3.3.2]decane framework.
Palladium-Catalyzed Cycloadditions of Strained Bicyclic Alkenes: An Overview
Palladium-catalyzed cycloadditions are powerful methods for the construction of complex polycyclic systems. Strained alkenes, such as those in bicyclic systems, are often excellent substrates for these reactions due to the release of ring strain which provides a thermodynamic driving force. Common examples of such cycloadditions include [3+2], [4+3], and other formal cycloaddition processes. These reactions often proceed through the formation of a palladacyclic intermediate.
Application Notes: Palladium-Catalyzed [3+2] Cycloaddition of Aliphatic Amides
A notable example of a palladium-catalyzed cycloaddition that could potentially be adapted for strained bridgehead alkenes is the [3+2] cycloaddition of aliphatic amides with olefins, such as maleimides. This reaction proceeds via a twofold C(sp³)–H activation of a gem-dimethyl group to form a three-carbon unit for the cycloaddition[3]. The use of a weakly coordinating amide directing group is crucial for the success of this transformation[3].
Key Features of the Reaction:
-
Direct C-H Functionalization: Utilizes readily available aliphatic amides without pre-functionalization.
-
Formation of Spiro-Bicyclic Products: When cyclic amides (lactams) are used, this method provides access to spiro-bicyclic cyclopentane motifs[3].
-
Ligand-Promoted Reactivity: The use of pyridine-3-sulfonic acid ligands is critical for promoting the amide-directed C(sp³)–H activation step[3].
The general workflow for this type of reaction is depicted below:
Quantitative Data for a Representative Palladium-Catalyzed [3+2] Cycloaddition
The following table summarizes the results for the palladium-catalyzed [3+2] cycloaddition of various aliphatic amides with N-phenylmaleimide, as reported in the literature. This data illustrates the scope and efficiency of this type of transformation.
| Entry | Amide Substrate | Ligand | Yield (%) |
| 1 | Pivalamide | N-acetylglycine (L1) | 35 |
| 2 | Pivalamide | Pyridone (L2) | 42 |
| 3 | Pivalamide | Pyridine-3-sulfonic acid (L3) | 65 |
| 4 | Pivalamide | 5-nitropyridine-3-sulfonic acid (L4) | 78 |
Data sourced from a study on palladium-catalyzed [3+2] cycloaddition via two-fold C(sp³)-H activation[3].
Experimental Protocols
General Protocol for Palladium-Catalyzed [3+2] Cycloaddition of an Aliphatic Amide with N-Phenylmaleimide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
5-nitropyridine-3-sulfonic acid ligand (L4)
-
Aliphatic amide (e.g., Pivalamide)
-
N-phenylmaleimide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the aliphatic amide (0.5 mmol, 1.0 equiv), N-phenylmaleimide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), 5-nitropyridine-3-sulfonic acid ligand (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) to the tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired [3+2] cycloaddition product.
Mechanistic Insights
The proposed mechanism for the palladium-catalyzed [3+2] cycloaddition of aliphatic amides involves several key steps. The reaction is initiated by a directed C(sp³)–H activation to form a palladacycle. Subsequent insertion of the maleimide is followed by a second C(sp³)–H activation event, leading to the formation of the cyclopentane ring and regeneration of the active palladium catalyst.
Conclusion
While direct applications of this compound in palladium-catalyzed cycloadditions are not yet prevalent in the literature, the field of palladium catalysis offers a rich toolbox of reactions that could potentially be extended to this and other strained bridgehead alkenes. The protocols and data presented for analogous systems provide a solid foundation for researchers to begin exploring this chemistry. The unique structural and electronic properties of this compound may lead to novel reactivity and the synthesis of complex, three-dimensional molecules of interest to the pharmaceutical and materials science industries. Further research in this area is warranted to unlock the synthetic potential of this intriguing molecule.
References
- 1. Transannular hydride shifts; the solvolytic behaviour of bicyclo[3.3.2]-decan-3-exo-yl toluene-p-sulphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Transannular hydride shifts; the solvolytic behaviour of bicyclo[3.3.2]-decan-3-exo-yl toluene-p-sulphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed [3+2] Cycloaddition via Two-Fold 1,3-C(sp3)-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ring-Expansion to Form Bicyclo[3.3.2]decanone
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.2]decane ring system is a key structural motif in a number of biologically active natural products and is a target of interest in synthetic chemistry. Its unique three-dimensional structure provides a rigid scaffold for the precise orientation of functional groups, making it a valuable component in drug design. This document outlines several protocols for the ring-expansion synthesis of bicyclo[3.3.2]decanone, a key intermediate for accessing this bicyclic system.
General Workflow for Ring Expansion to Bicyclo[3.3.2]decanone
Caption: General workflow for the one-carbon ring expansion of a bicyclo[3.3.1]nonane precursor to a bicyclo[3.3.2]decanone.
Ring Expansion Methodologies
Several methodologies have been developed for the one-carbon ring expansion of bicyclic ketones to access the bicyclo[3.3.2]decanone framework. The choice of method often depends on the available starting materials, desired functional group tolerance, and scalability.
Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cyclic ketones.[1][2] The reaction proceeds through the formation of a 1-aminomethyl-cycloalkanol, which upon treatment with nitrous acid, undergoes a rearrangement to yield the ring-expanded ketone.[1] A key advantage of this method is its applicability to a wide range of ring sizes, including bicyclic systems.[1]
Experimental Protocol:
A representative two-step protocol starting from bicyclo[3.3.1]nonan-9-one is as follows:
Step 1: Synthesis of 9-(aminomethyl)bicyclo[3.3.1]nonan-9-ol
-
To a solution of bicyclo[3.3.1]nonan-9-one in a suitable solvent (e.g., diethyl ether or tetrahydrofuran), add an equimolar amount of trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI2).
-
Stir the reaction mixture at room temperature until the formation of the cyanohydrin is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduce the resulting cyanohydrin with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran, to yield the corresponding amino alcohol.
-
Work up the reaction by sequential addition of water and aqueous sodium hydroxide, followed by filtration and extraction.
-
Purify the crude amino alcohol by column chromatography or crystallization.
Step 2: Ring Expansion to Bicyclo[3.3.2]decan-9-one
-
Dissolve the purified 9-(aminomethyl)bicyclo[3.3.1]nonan-9-ol in an aqueous solution of acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) in water dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude bicyclo[3.3.2]decan-9-one by column chromatography on silica gel.
Diazomethane-Mediated Ring Expansion
The reaction of cyclic ketones with diazomethane is a well-established method for one-carbon ring homologation.[3] However, this reaction can sometimes lead to the formation of epoxides as byproducts and may lack regioselectivity in unsymmetrical ketones.[3] The use of Lewis acids can sometimes improve the selectivity of the ring expansion.
Experimental Protocol:
-
Caution: Diazomethane is explosive and toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve bicyclo[3.3.1]nonan-9-one in a suitable solvent such as methanol or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane to the ketone solution with stirring. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Continue the addition until the yellow color of diazomethane persists, indicating the consumption of the starting ketone.
-
Allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure.
-
The crude product mixture, which may contain both bicyclo[3.3.2]decan-9-one and the isomeric bicyclo[4.3.1]decan-1-one, is then purified by column chromatography.
Trimethylsilyldiazomethane for Regioselective Ring Expansion
The use of trimethylsilyldiazomethane with a Lewis acid catalyst can offer a safer and more regioselective alternative to diazomethane for the ring expansion of ketones.[4] This method often favors the migration of the more substituted carbon, providing better control over the product distribution.
Experimental Protocol:
-
Dissolve bicyclo[3.3.1]nonan-9-one in an anhydrous, non-protic solvent such as dichloromethane or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of a suitable Lewis acid, such as scandium(III) triflate (Sc(OTf)3).
-
Cool the mixture to the recommended temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of trimethylsilyldiazomethane in hexanes to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting silyl enol ether intermediate by column chromatography.
-
Hydrolyze the silyl enol ether to the desired bicyclo[3.3.2]decanone using an acidic workup (e.g., dilute HCl) or by treatment with silica gel.[4]
Summary of Quantitative Data
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Tiffeneau-Demjanov | Bicyclo[3.3.1]nonan-9-ol derivative | NaNO₂, Acetic Acid | Water/Acetic Acid | 0 to RT | 2-4 | Moderate to Good | [1][2] |
| Diazomethane | Bicyclo[3.3.1]nonan-2-one | CH₂N₂ | Methanol/Ether | 0 to RT | 1-2 | Variable | [3] |
| Trimethylsilyldiazomethane | Bicyclo[3.3.1]nonan-9-one | (CH₃)₃SiCHN₂, Sc(OTf)₃ | Dichloromethane | -78 to RT | 2-6 | Good to Excellent | [4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are representative examples.
Concluding Remarks
The synthesis of bicyclo[3.3.2]decanone via ring expansion of bicyclo[3.3.1]nonane precursors offers a versatile entry point to this important bicyclic system. The choice of protocol will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for regiocontrol. The Tiffeneau-Demjanov rearrangement provides a classic and robust method, while the use of trimethylsilyldiazomethane with a Lewis acid catalyst offers a more modern, safer, and often more selective alternative. Researchers and drug development professionals can utilize these protocols to access novel compounds containing the bicyclo[3.3.2]decane scaffold for further investigation.
References
Application Notes and Protocols for the Functionalization of the Bicyclo[3.3.2]dec-1-ene Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bicyclo[3.3.2]decane framework represents a unique three-dimensional scaffold that holds significant potential in medicinal chemistry and drug design. Its rigid, non-planar structure can offer advantages in binding to biological targets by presenting substituents in well-defined spatial orientations. The embedded alkene functionality in bicyclo[3.3.2]dec-1-ene serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. These notes provide an overview of potential synthetic routes to access this scaffold and detailed protocols for its subsequent functionalization. Due to the limited specific literature on the functionalization of this compound, many of the following protocols are based on well-established methodologies for structurally similar bicyclic alkenes and general principles of organic synthesis.
Synthesis of the Bicyclo[3.3.2]decane Scaffold
The bicyclo[3.3.2]decane core can be synthesized through various strategies, including ring expansions and cycloaddition/rearrangement cascades.
1. Asymmetric Synthesis via [6+3] Cycloaddition and Cope Rearrangement:
An enantioselective approach to a bicyclo[3.3.2]decadiene system has been reported, which involves a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with a tropone, followed by a thermal Cope rearrangement. This method provides a functionalized bicyclo[3.3.2]decadiene scaffold with high enantiomeric purity.[1]
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of a bicyclo[3.3.2]decadiene.
2. Synthesis from Homoadamantane:
A synthetic route starting from homoadamantane-1,8-dicarboxylic acid has been developed to produce 7-methylenebicyclo[3.3.2]decan-3-one.[2] This ketone can serve as a key intermediate for further functionalization of the bicyclo[3.3.2]decane skeleton.
Functionalization of the this compound Double Bond
The alkene moiety in this compound is a prime site for introducing functionality. Standard alkene transformations can be applied, although the steric environment of the bicyclic system may influence reactivity and stereoselectivity.
Experimental Workflow for Alkene Functionalization:
Caption: Proposed functionalization pathways for this compound.
Application Note 1: Epoxidation
Objective: To synthesize bicyclo[3.3.2]decan-1,2-epoxide, a versatile intermediate for further nucleophilic ring-opening reactions to introduce a variety of functional groups.
Protocol (General Procedure):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Analogous Systems):
| Product | Reagent | Solvent | Yield (%) | Reference |
| Analogous bicyclic epoxides | m-CPBA | DCM | 70-90 | [3] |
Application Note 2: Dihydroxylation
Objective: To prepare cis-bicyclo[3.3.2]decane-1,2-diol via syn-dihydroxylation, providing a scaffold with two hydroxyl groups for further modification. For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation is the method of choice.[4][5][6][7][8]
Protocol (Sharpless Asymmetric Dihydroxylation):
-
Prepare a solution of tert-butanol and water (1:1).
-
To this solvent mixture, add the appropriate AD-mix-α or AD-mix-β (containing OsO₄ catalyst, a chiral ligand, K₃Fe(CN)₆ as the re-oxidant, and K₂CO₃).
-
Cool the mixture to 0 °C and add this compound (1.0 eq).
-
Stir the reaction vigorously at 0 °C until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and warm the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the diol by column chromatography.
Quantitative Data (General):
The Sharpless Asymmetric Dihydroxylation is known for its high yields and enantioselectivities across a wide range of alkenes.[4][5][6][7][8]
| Product | Reagent | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral Vicinal Diols | AD-mix-α/β | >90% | 70-95 | [4][8] |
Application Note 3: Catalytic Hydrogenation
Objective: To synthesize the saturated bicyclo[3.3.2]decane scaffold, which can serve as a core structure in drug molecules where sp³-rich features are desired.
Protocol (General Procedure):
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (H₂), typically using a balloon or a pressurized system.
-
Stir the reaction under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps.
Quantitative Data (General):
Catalytic hydrogenation of alkenes is generally a high-yielding reaction.[9][10][11]
| Product | Catalyst | Solvent | Yield (%) | Reference |
| Alkanes | Pd/C | Ethanol | >95 | [9][11] |
Application Note 4: Hydroboration-Oxidation
Objective: To achieve the anti-Markovnikov addition of water across the double bond, yielding bicyclo[3.3.2]decan-2-ol.
Protocol (General Procedure):
-
Hydroboration Step:
-
Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a solution of borane-THF complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) dropwise.
-
Allow the reaction to warm to room temperature and stir until the hydroboration is complete (monitored by GC or by quenching a small aliquot with acid to observe hydrogen evolution).
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) followed by the dropwise addition of hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for several hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
Spectroscopic Data of a Bicyclo[3.3.2]decane Derivative:
While specific data for bicyclo[3.3.2]decan-2-ol is scarce, a study on the conformational analysis of the bicyclo[3.3.2]decane system provides some characteristic spectroscopic features for related derivatives.[12][13]
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Bicyclo[3.3.2]decan-3-one | 1700 (C=O) | 1.5-3.0 (m) | ~215 (C=O), multiple signals in the aliphatic region | [12][13] |
| Bicyclo[3.3.2]decan-3-ol | 3350 (O-H) | 3.5-4.0 (m, CH-OH), 1.2-2.5 (m) | ~70 (CH-OH), multiple signals in the aliphatic region | [12] |
Disclaimer: The provided protocols are generalized procedures and may require optimization for the specific this compound substrate. Researchers should consult relevant literature for analogous systems and exercise appropriate safety precautions.
References
- 1. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic route to 3,7-disubstituted bicyclo[3.3.2]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Conformational studies on the bicyclo[3.3.2]decane system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Conformational studies on the bicyclo[3.3.2]decane system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Bicyclo[3.3.2]dec-1-ene in the Synthesis of Bridged Bicyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of the strained bridgehead alkene, Bicyclo[3.3.2]dec-1-ene, and its application in the formation of functionalized bridged bicyclic systems. The protocols are based on established literature and are intended to guide researchers in the preparation and manipulation of these unique molecular architectures, which are of interest in medicinal chemistry and materials science.
I. Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available Bicyclo[3.3.1]nonan-9-one. The key transformation involves a Tiffeneau-Demjanov ring expansion to construct the bicyclo[3.3.2]decane skeleton.
Reaction Pathway for the Synthesis of this compound
Application Notes and Protocols: Thermal Rearrangement of Bicyclo[4.3.1]decadienes to Bicyclo[3.3.2]decadienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the thermal rearrangement of bicyclo[4.3.1]decadienes to bicyclo[3.3.2]decadienes. This transformation is a powerful tool for skeletal reorganization in the synthesis of complex molecules, offering a pathway to the bicyclo[3.3.2]decadiene core, a structural motif present in various natural products and compounds of medicinal interest.
Introduction
The thermal rearrangement of bicyclo[4.3.1]decadienes to their corresponding bicyclo[3.3.2]decadiene isomers is a classic example of a[1][1] sigmatropic rearrangement, specifically a Cope rearrangement.[2] This reaction proceeds through a concerted mechanism involving the cyclic redistribution of six electrons, leading to the formation of a new sigma bond and the cleavage of another, with a concurrent shift of two pi bonds. The starting bicyclo[4.3.1]decadienes are readily synthesized via a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition between a TMM donor and a tropone.[3] The subsequent thermal rearrangement is typically high-yielding and proceeds with a high degree of stereochemical fidelity, transferring the chirality from the starting material to the product.
Reaction Mechanism and Workflow
The reaction proceeds via a concerted pericyclic transition state. The workflow begins with the synthesis of the bicyclo[4.3.1]decadiene precursor, followed by the thermal rearrangement, and finally, purification of the bicyclo[3.3.2]decadiene product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways to Functionalized Bicyclo[3.3.2]nonanes: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the bicyclo[3.3.2]nonane scaffold represents a key structural motif with significant potential in medicinal chemistry. Its unique three-dimensional architecture offers a platform for the development of novel therapeutics. This document provides a comprehensive overview of synthetic strategies to access functionalized bicyclo[3.3.2]nonane derivatives, complete with detailed experimental protocols and comparative data.
The construction of the bicyclo[3.3.2]nonane core is a challenging synthetic endeavor. However, several elegant and efficient strategies have been developed. These primarily include intramolecular cyclization reactions, tandem processes that build complexity in a single step, and ring expansion methodologies from more readily accessible bicyclic precursors.
Key Synthetic Strategies
The synthesis of functionalized bicyclo[3.3.2]nonanes can be broadly categorized into the following approaches:
-
Intramolecular Cyclization and Annulation Reactions: These methods often involve the formation of one of the rings of the bicyclic system from an appropriately substituted monocyclic precursor. A prominent example is the acid-catalyzed intramolecular aldol-type condensation.
-
Tandem Michael Addition-Aldol Condensation: This powerful one-pot reaction sequence allows for the rapid construction of the bicyclic core from relatively simple starting materials, such as cyclic diketones and α,β-unsaturated aldehydes.
-
Diels-Alder Reactions: The [4+2] cycloaddition between a diene and a dienophile can be a highly effective method for constructing bicyclic systems. While direct synthesis of the bicyclo[3.3.2]nonane skeleton via this method is less common, it is a crucial step in multi-step sequences that lead to the target scaffold.
-
Ring Expansion Reactions: This strategy involves the expansion of one of the rings in a pre-existing bicyclic system, such as a bicyclo[3.2.2]nonene or a bicyclo[2.2.2]octene derivative, to achieve the desired bicyclo[3.3.2]decene framework, a close relative of the bicyclo[3.3.2]nonane system.[1][2]
The following diagram illustrates the logical relationship between these primary synthetic strategies.
Caption: Primary synthetic routes to the bicyclo[3.3.2]nonane core.
Comparative Data of Synthetic Routes
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes quantitative data for key reactions leading to bicyclic systems related to or directly yielding bicyclo[3.3.2]nonanes.
| Reaction Type | Starting Materials | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |
| Tandem Michael-Aldol Condensation | 1,3-Cyclohexanediones and Enals | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | Various bases | Good to Excellent | Variable | [3][4] |
| Diels-Alder Reaction | Optically active 1,4-dimethylcycloheptadiene + Acrolein | Bicyclo[3.2.2]nonene derivative | TBSOTf | 88 | 3.4:1:0.5 | [1][2] |
| Intramolecular Aldol Cyclization | 2-Lithiobenzaldehyde ethylene ketal + Cyclohexane-1,4-dione ethylene ketal | Benzannelated bicyclo[3.3.1]nonane derivative | Acid-catalyzed | - | Stereospecific | [5] |
| Ring Expansion | C2-symmetric bicyclo[2.2.2]octene | C2-symmetric bicyclo[3.3.2]decene | Multi-step | - | - | [1][2] |
Detailed Experimental Protocols
Protocol 1: Tandem Michael-Aldol Annulation for the Synthesis of 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones
This protocol is a general procedure adapted from domino Michael-aldol annulations of cycloalkane-1,3-diones with enals.[4]
Materials:
-
Substituted 1,3-cyclohexanedione (1.0 eq)
-
α,β-Unsaturated aldehyde (enal) (1.1 eq)
-
Base (e.g., triethylamine, DBU, or potassium carbonate) (0.1-1.0 eq)
-
Solvent (e.g., dichloromethane, acetonitrile, or toluene)
Procedure:
-
To a solution of the 1,3-cyclohexanedione in the chosen solvent, add the base at room temperature under an inert atmosphere.
-
Add the enal dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-hydroxybicyclo[3.3.1]nonane-2,9-dione.
The following workflow diagram illustrates the key steps in this protocol.
Caption: Experimental workflow for the Tandem Michael-Aldol Annulation.
Protocol 2: Stereoselective Diels-Alder Reaction to form a Bicyclo[3.2.2]nonene Derivative
This protocol is based on the TBSOTf-promoted Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein.[1][2]
Materials:
-
Optically active 1,4-dimethylcycloheptadiene (1.0 eq)
-
Acrolein (2.0 eq)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (2.0 eq)
-
Dichloromethane (CH2Cl2) as solvent
Procedure:
-
To a solution of the optically active 1,4-dimethylcycloheptadiene in dichloromethane at -78 °C under an inert atmosphere, add acrolein.
-
Add TBSOTf dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[3.2.2]nonene derivative.
The following diagram outlines the key stages of the Diels-Alder reaction protocol.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A new intramolecular aldol based route to benzannelated bicyclo[3.3.1]nonane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.3.2]dec-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[3.3.2]dec-1-ene. This strained bicyclic alkene presents unique synthetic challenges primarily due to the violation of Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a small bicyclic system to avoid excessive ring strain.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the Bicyclo[3.3.2]decane core?
A1: The two main strategies for constructing the bicyclo[3.3.2]decane skeleton are:
-
Tiffeneau-Demjanov Ring Expansion: This involves the one-carbon ring expansion of the readily available bicyclo[3.3.1]nonan-9-one.[5][6] The ketone is converted to a 1-aminomethyl-cycloalkanol, which then undergoes rearrangement upon treatment with nitrous acid to yield bicyclo[3.3.2]decanone.[5][7]
-
Thermal[8][8] Sigmatropic Rearrangement: A Cope rearrangement of a bicyclo[4.3.1]decadiene precursor can provide the bicyclo[3.3.2]decadiene framework. This method offers a facile, two-step asymmetric synthesis pathway.[8][9]
Q2: Why is the synthesis of this compound so challenging?
A2: The primary challenge lies in the introduction of the bridgehead double bond, which creates a highly strained "anti-Bredt" olefin.[1][3] According to Bredt's rule, such structures are unstable because the p-orbitals of the double bond cannot achieve the necessary parallel alignment for effective pi-bonding within the rigid bicyclic framework.[1][4] This results in a geometrically distorted and highly reactive molecule.[3]
Q3: What methods are used to introduce the bridgehead double bond?
A3: The final step to generate the this compound is typically an elimination reaction. The most common methods are the Hofmann Elimination and the Cope Elimination .[10][11][12][13]
-
Hofmann Elimination: This involves the exhaustive methylation of an amine to form a quaternary ammonium salt, which then undergoes elimination with a strong base. This method often favors the formation of the less substituted alkene (Hofmann's rule), which can be advantageous in this context.[11][13][14]
-
Cope Elimination: This is a thermally induced syn-elimination of an N-oxide. It is a concerted, intramolecular reaction that also tends to follow Hofmann's rule.[10][12][15]
Q4: Is this compound stable enough to be isolated?
A4: While highly strained, this compound is within the limits of isolable anti-Bredt olefins. The stability of bridgehead alkenes is related to the size of the rings containing the double bond.[2] However, it is a reactive molecule and may be prone to dimerization, polymerization, or reaction with atmospheric oxygen. Therefore, it should be handled under an inert atmosphere and stored at low temperatures.
Troubleshooting Guides
Route 1: Tiffeneau-Demjanov Ring Expansion
Problem 1: Low yield of Bicyclo[3.3.2]decanone during ring expansion.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete diazotization of the amino alcohol. | Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize decomposition of the diazonium intermediate.[16] Use a fresh solution of sodium nitrite. |
| Formation of side products. | The Tiffeneau-Demjanov rearrangement can sometimes lead to the formation of spirocyclic ketones or ring-contracted products.[6] Careful control of the reaction conditions, such as the rate of addition of nitrous acid, can help to minimize these side reactions. |
| Steric hindrance. | The migratory aptitude of the carbon atoms adjacent to the carbocation can influence the product distribution. In bicyclic systems, the less substituted carbon generally migrates.[6][17] Ensure the starting bicyclo[3.3.1]nonan-9-one is correctly substituted if you are aiming for a specific isomer of the bicyclo[3.3.2]decanone. |
Problem 2: Difficulty in purifying the Bicyclo[3.3.2]decanone.
| Possible Cause | Troubleshooting Suggestion |
| Presence of starting material or isomeric byproducts. | Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired ketone from impurities. Monitor the fractions carefully by TLC or GC-MS. |
| Decomposition of the product. | Bicyclic ketones can be sensitive to acidic or basic conditions. Ensure the workup procedure is as neutral as possible. |
Route 2: Thermal Rearrangement of Bicyclo[4.3.1]decadienes
Problem 1: Incomplete Cope rearrangement to the Bicyclo[3.3.2]decadiene skeleton.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient reaction temperature or time. | The Cope rearrangement is a thermal process. If the reaction is incomplete, consider increasing the temperature or extending the reaction time. Microwave heating can sometimes provide good yields in a shorter time.[8] |
| Equilibrium lies towards the starting material. | The position of the equilibrium in a Cope rearrangement is dependent on the relative stabilities of the starting material and the product. In this case, the formation of the bicyclo[3.3.2] system is generally favored. However, if yields are low, re-examine the structure of the starting bicyclo[4.3.1]decadiene for any stabilizing or destabilizing features. |
Problem 2: Formation of multiple isomers.
| Possible Cause | Troubleshooting Suggestion |
| Lack of stereocontrol in the initial cycloaddition. | The stereochemistry of the final bicyclo[3.3.2]decadiene is determined by the stereochemistry of the bicyclo[4.3.1]decadiene precursor. Ensure that the initial [6+3] cycloaddition to form the bicyclo[4.3.1]decadiene is highly stereoselective.[8] |
| Side reactions during thermal rearrangement. | At high temperatures, other rearrangements or decomposition pathways may become accessible. Optimize the reaction temperature and time to favor the desired Cope rearrangement. |
Final Step: Introduction of the Bridgehead Double Bond
Problem 1: Low yield of this compound in the Hofmann elimination.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete exhaustive methylation. | Ensure a sufficient excess of methyl iodide is used to fully convert the amine to the quaternary ammonium salt.[13][14] |
| Inefficient elimination. | The choice of base and solvent is critical. Silver oxide in water is commonly used to generate the hydroxide base in situ.[13] The reaction requires heating to proceed.[11] |
| Formation of the Zaitsev product. | Although the Hofmann rule predicts the formation of the less substituted alkene, some of the more stable Zaitsev product may also be formed. The bulky quaternary ammonium leaving group generally favors the Hofmann product due to steric hindrance.[11][18] |
Problem 2: The product is unstable and decomposes upon isolation.
| Possible Cause | Troubleshooting Suggestion |
| High reactivity of the anti-Bredt olefin. | Handle the product under an inert atmosphere (e.g., argon or nitrogen) at all times. Use degassed solvents for purification. Purify the product quickly and at low temperatures, for example, by rapid column chromatography on neutral alumina or silica gel that has been deactivated with a small amount of a non-nucleophilic base (e.g., triethylamine). |
| Presence of acidic or basic impurities. | Traces of acid or base can catalyze the decomposition of the strained alkene. Ensure all glassware is clean and dry, and that all reagents and solvents are pure. |
Quantitative Data
Table 1: Yields for the Thermal Rearrangement of Bicyclo[4.3.1]decadienes to Bicyclo[3.3.2]decadienes
| Precursor (Bicyclo[4.3.1]decadiene) | Product (Bicyclo[3.3.2]decadiene) | Yield (%) |
| 4a | 5a | 75 |
| 4d | 5d | 72 (85 in parenthesis is based on recovered starting material) |
| 4f | 5f | 72 (86 in parenthesis is based on recovered starting material) |
Data sourced from Trost et al. (2008).[8]
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[3.3.2]decanone via Tiffeneau-Demjanov Ring Expansion (General Procedure)
-
Cyanohydrin Formation: To a solution of bicyclo[3.3.1]nonan-9-one in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide followed by the slow addition of acetic acid at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Reduction of the Cyanohydrin: The crude cyanohydrin is reduced to the corresponding 9-aminomethyl-bicyclo[3.3.1]nonan-9-ol. A common method is to use a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent.
-
Diazotization and Rearrangement: Dissolve the amino alcohol in an aqueous acidic solution (e.g., acetic acid). Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise. The reaction is typically stirred for several hours at room temperature.
-
Workup and Purification: Extract the reaction mixture with an organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude bicyclo[3.3.2]decanone by column chromatography or distillation.
Protocol 2: Thermal Rearrangement of Bicyclo[4.3.1]decadiene to Bicyclo[3.3.2]decadiene (General Procedure)
-
Reaction Setup: Dissolve the bicyclo[4.3.1]decadiene precursor in a high-boiling solvent such as toluene in a microwave-safe reaction vessel.
-
Heating: Heat the solution in a microwave reactor to the desired temperature (e.g., 150-200 °C) for the specified time. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Purify the resulting bicyclo[3.3.2]decadiene by column chromatography.[8]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Conceptual relationship of Bredt's Rule to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. app1-c89-pub.pressidium.com - Bredts Rule In Organic Chemistry [app1-c89-pub.pressidium.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Organic chemists break century-old Bredt's rule [sciencemediacentre.es]
- 4. Bredt's rule - Wikipedia [en.wikipedia.org]
- 5. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cope Elimination [organic-chemistry.org]
- 11. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. byjus.com [byjus.com]
- 14. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Optimization of reaction conditions for Bicyclo[3.3.2]dec-1-ene synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Bicyclo[3.3.2]dec-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain the Bicyclo[3.3.2]decane ring system?
A1: The Bicyclo[3.3.2]decane skeleton can be synthesized through various strategies, primarily involving ring expansions or intramolecular cyclizations. One documented approach begins with the ring expansion of bicyclo[3.3.1]nonan-9-one.[1] Another method involves the thermal rearrangement of bicyclo[4.3.1]decadienes to yield bicyclo[3.3.2]decadienes, which can then be further modified.[2] Intramolecular aldol condensations have also been explored for the creation of related bicyclic systems.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and optimize include reaction temperature, the choice of solvent, the concentration of reactants, and the type and loading of catalysts or reagents. For instance, in related syntheses of bicyclic compounds, microwave-mediated procedures have been shown to significantly shorten reaction times while maintaining good yields.[3] The purity of starting materials is also crucial to prevent the formation of unwanted side products.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system (e.g., ethyl acetate/hexanes) will depend on the polarity of the product and any impurities present.[3] It is advisable to monitor the purification process using thin-layer chromatography (TLC) to ensure proper separation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and equilibrium.
-
Incorrect Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.
-
Solution: Screen a range of solvents with different properties. For instance, toluene is commonly used for thermal rearrangements.[2]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.
-
-
Degradation of Product: The target molecule may be unstable under the reaction or workup conditions.
-
Solution: If product degradation is suspected, consider milder reaction conditions or a modified workup procedure. For example, using a buffered aqueous solution during extraction can prevent degradation of acid- or base-sensitive compounds.
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions
-
Impure Starting Materials: Impurities in the starting materials can lead to the formation of undesired side products.
-
Solution: Ensure the purity of all reactants and solvents before starting the reaction. Recrystallize or distill starting materials if necessary.
-
-
Side Reactions: The reactants may be participating in competing side reactions.
-
Solution: Adjusting the reaction conditions can favor the desired pathway. This may involve changing the temperature, reactant concentration, or order of addition. In some cases, using a different catalyst or reagent can improve selectivity. For example, in the synthesis of related bicyclo[3.3.1]nonanes, the choice of base was critical to minimize side product formation.
-
-
Intermolecular vs. Intramolecular Reactions: For cyclization steps, intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.
-
Data Presentation
Table 1: Optimization of a Generic Rearrangement Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 24 | 45 |
| 2 | Toluene | 110 | 12 | 75 |
| 3 | Xylene | 140 | 6 | 82 |
| 4 | Toluene | Microwave (150W) | 0.5 | 85 |
Table 2: Effect of Base on an Intramolecular Aldol Condensation
| Entry | Base | Equivalents | Temperature (°C) | Yield (%) |
| 1 | NaH | 1.1 | 25 | 60 |
| 2 | LDA | 1.1 | -78 to 25 | 78 |
| 3 | KHMDS | 1.1 | -78 to 25 | 85 |
| 4 | DBU | 1.5 | 25 | 55 |
Experimental Protocols
General Procedure for Thermal Rearrangement of a Bicyclo[4.3.1]decadiene precursor:
A solution of the Bicyclo[4.3.1]decadiene starting material in toluene (0.05 M) is placed in a sealed microwave vial. The reaction mixture is heated under microwave irradiation to the desired temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes). After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Bicyclo[3.3.2]decadiene product.[2]
General Procedure for an Intramolecular Aldol Condensation:
To a solution of the diketone precursor in an anhydrous solvent such as THF at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of a strong base (e.g., LDA or KHMDS, 1.1 equivalents) is added dropwise. The reaction mixture is stirred at low temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. BREDT'S RULE: THE SYNTHESIS OF BICYCLO(3.3.2)DEC-1-ENE AND BICYCLO(3.2.1)OCT-1-ENE. - ProQuest [proquest.com]
- 2. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bicyclo[3.3.2]dec-1-ene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for reactions involving Bicyclo[3.3.2]dec-1-ene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the Bicyclo[3.3.2]decane skeleton?
A1: The Bicyclo[3.3.2]decane framework is often synthesized through multi-step sequences. A notable method involves the palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with tropones to form bicyclo[4.3.1]decadienes, which can then undergo a thermal rearrangement to yield the desired bicyclo[3.3.2]decadiene skeleton.[1] Other approaches to related bicyclic systems, which may be adapted, include intramolecular aldol reactions, Michael additions, and ring-opening reactions of other bicyclic precursors.[2][3]
Q2: Why am I observing low yields in the thermal rearrangement of bicyclo[4.3.1]decadiene to bicyclo[3.3.2]decadiene?
A2: Low yields in this[1][1] sigmatropic (Cope) rearrangement can be due to several factors. Incomplete conversion is a primary reason, which can be addressed by optimizing the reaction temperature and time.[1] The presence of impurities in the starting bicyclo[4.3.1]decadiene can also inhibit the rearrangement or lead to side reactions. Additionally, the stability of the final product under the reaction conditions should be considered, as prolonged heating could potentially lead to degradation.
Q3: Can the choice of solvent impact the yield of my reaction?
A3: Absolutely. The choice of solvent is critical in optimizing the synthesis of bicyclic compounds. For instance, in the formation of bicyclo[3.3.1]non-3-en-2-ones, a related bicyclic system, switching solvents from THF to diethyl ether and ultimately to methylene chloride was shown to significantly improve the reaction yield.[2] For the thermal rearrangement to bicyclo[3.3.2]decadienes, toluene has been used effectively.[1] It is recommended to perform a solvent screen to identify the optimal medium for your specific reaction.
Q4: How critical is the choice of base and its stoichiometry in these reactions?
A4: The selection and amount of base can be crucial, particularly in reactions involving deprotonation steps, such as intramolecular aldol or Michael additions. In the synthesis of bicyclo[3.3.1]non-3-en-2-ones, for example, screening various bases and their equivalents was a key optimization step.[2] Using a stoichiometric amount of base versus a catalytic amount can also dramatically affect the yield and purity of the product.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and functionalization of this compound and its precursors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Reaction temperature is too low.- Inefficient catalyst or reagent.- Short reaction time.- Presence of inhibitors in the reaction mixture. | - Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS.- Screen different catalysts, ligands, or reagents. For example, different phosphoramidite ligands can be tested in Pd-catalyzed cycloadditions.[1]- Increase the reaction time.- Ensure all reagents and solvents are pure and dry. |
| Formation of multiple products/side reactions | - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect stoichiometry of reagents.- Intermolecular reactions competing with the desired intramolecular reaction. | - Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.- Carefully control the stoichiometry of the reactants and reagents.- Use high-dilution conditions to favor intramolecular processes over intermolecular ones. |
| Difficulty in purifying the final product | - Presence of closely related isomers or byproducts.- The product is unstable on silica gel or during distillation. | - Employ alternative purification techniques such as preparative HPLC, crystallization, or distillation under reduced pressure.- Consider derivatizing the product to facilitate purification, followed by removal of the derivatizing group. |
| Poor stereoselectivity | - Inappropriate chiral catalyst or ligand.- Reaction conditions do not favor the desired diastereomer. | - Screen a variety of chiral ligands or catalysts to improve enantioselectivity.[1]- Adjust the reaction temperature, as lower temperatures often lead to higher stereoselectivity.- The choice of solvent can also influence the stereochemical outcome. |
Quantitative Data on Reaction Yields
The following tables summarize reported yields for key reactions in the synthesis of bicyclo[3.3.2]decadienes and related compounds, highlighting the impact of different reaction conditions.
Table 1: Thermal Rearrangement of Bicyclo[4.3.1]decadienes to Bicyclo[3.3.2]decadienes
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 4a | 5a | Toluene, Microwave | Good | [1] |
| 4d | 5d | Toluene, Microwave | Good | [1] |
| 4f | 5f | Toluene, Microwave | Good | [1] |
Note: The original source describes the yields as "good" without providing specific percentages.
Table 2: Optimization of Bicyclo[3.3.1]non-3-en-2-one Synthesis
| Entry | Base (equiv.) | Thiophenol (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | NaH (10) | 5 | THF | - | 28 |
| 2 | K₂CO₃ (10) | 5 | THF | - | 72 |
| 3 | - | - | Diethyl ether | - | 80 |
| 4 | - | - | Methylene chloride | 5 | 84 |
| 5 | Cs₂CO₃ (5) | 3 | Methylene chloride | 1.5 | 83 |
This table is adapted from data on a related bicyclic system to illustrate the impact of reaction parameter optimization.[2]
Experimental Protocols
Protocol: Thermal Rearrangement of a Bicyclo[4.3.1]decadiene to a Bicyclo[3.3.2]decadiene
This protocol is a generalized procedure based on the reported thermal rearrangement.[1]
-
Preparation: Dissolve the starting bicyclo[4.3.1]decadiene (e.g., 4a, 4d, or 4f) in toluene in a microwave-safe reaction vessel.
-
Reaction: Heat the solution using a microwave reactor. The optimal temperature and time should be determined by monitoring the reaction progress for the disappearance of the starting material and the appearance of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or another appropriate method to yield the desired bicyclo[3.3.2]decadiene.
Visualizations
Caption: A general workflow for troubleshooting and improving reaction yields.
Caption: Reaction pathway to Bicyclo[3.3.2]decadiene via cycloaddition and rearrangement.
References
- 1. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Purification of Bicyclo[3.3.2]dec-1-ene and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bicyclo[3.3.2]dec-1-ene and its derivatives.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives, offering step-by-step solutions.
Column Chromatography Issues
Column chromatography is a primary method for purifying this compound and its derivatives. However, challenges such as poor separation, product decomposition, and low recovery can arise.
Problem: Poor or No Separation of Product from Impurities
-
Possible Cause: Inappropriate solvent system polarity.
-
Solution: The polarity of the eluent is critical for effective separation on a silica gel column.[1][2] For nonpolar compounds like this compound, a nonpolar solvent system is required. Start with a low polarity solvent system and gradually increase the polarity. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[1] A common starting point for nonpolar compounds is a mixture of hexane and ethyl acetate, beginning with a high hexane ratio (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration.[3] For bicyclic compounds, solvent systems like petroleum ether:ethyl acetate have been used successfully.[4]
-
-
Possible Cause: Co-elution of impurities with the desired product.
-
Solution: If impurities have similar polarity to the product, consider using a different solvent system with alternative selectivity. For example, substituting ethyl acetate with dichloromethane or ether might alter the elution profile.[3] Ensure the chosen solvent does not react with the sample.[5]
-
-
Possible Cause: Column overloading.
-
Solution: The amount of crude material loaded onto the column should be appropriate for the column size. Overloading leads to broad bands and poor separation. As a general rule, use a 20:1 to 100:1 ratio of stationary phase to crude product by weight.
-
Problem: Product Decomposition on the Column
-
Possible Cause: Acidity of the silica gel.
-
Solution: this compound, being a bridgehead alkene, may be sensitive to acidic conditions, which can be present on the surface of standard silica gel. This can lead to isomerization or decomposition. To mitigate this, the silica gel can be neutralized by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluting solvent, followed by flushing with the pure eluent before loading the sample.[3] Alternatively, using deactivated neutral alumina as the stationary phase can prevent acid-catalyzed degradation.
-
-
Possible Cause: Thermal instability.
-
Solution: While this compound is expected to be relatively stable, some strained bicyclic compounds can undergo thermal rearrangement.[6] Avoid high temperatures during purification. If flash chromatography is used, ensure the column does not heat up significantly due to the exothermic nature of solvent adsorption onto the stationary phase.
-
Problem: Low Product Recovery
-
Possible Cause: Product is too strongly adsorbed to the stationary phase.
-
Solution: If the product is not eluting, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent. If the product remains on the column even with a highly polar solvent, it may indicate irreversible adsorption or decomposition.
-
-
Possible Cause: Product is highly volatile.
-
Solution: this compound is a relatively small molecule and may be volatile.[7] When removing the solvent from the collected fractions (e.g., by rotary evaporation), use a low temperature and moderate vacuum to avoid product loss.
-
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid derivatives of Bicyclo[3.3.2]decane.
Problem: Product Fails to Crystallize
-
Possible Cause: Solution is not supersaturated.
-
Solution: The concentration of the product in the solvent may be too low. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
-
-
Possible Cause: Lack of nucleation sites.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of the pure compound to the solution.
-
Problem: Product "Oils Out" Instead of Crystallizing
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause: The solution is cooling too rapidly.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
Possible Cause: Presence of impurities.
-
Solution: Impurities can sometimes inhibit crystallization and promote oiling out. Try to purify the compound further by another method, such as column chromatography, before attempting recrystallization.
-
Problem: Low Yield of Recovered Crystals
-
Possible Cause: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: If a hot filtration step is necessary to remove insoluble impurities, perform this step as quickly as possible and keep the solution and filtration apparatus hot to prevent the product from crystallizing on the filter paper.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses of related bicyclic compounds, intermolecular aldol products have been observed as undesired side products.[8] The specific impurities will depend on the synthetic route used. It is recommended to use techniques like GC-MS to identify the major impurities in your crude product to devise a targeted purification strategy.
Q2: How do I choose the right purification technique for my this compound derivative?
A2: The choice of purification technique depends on the physical state and properties of your compound and its impurities.
-
Column Chromatography: Ideal for purifying liquid or solid compounds from a mixture of components with different polarities.[2] It is a versatile technique for separating the target molecule from both more and less polar impurities.
-
Distillation: Suitable for purifying volatile liquid compounds with boiling points that are significantly different from those of the impurities.
-
Recrystallization: The preferred method for purifying solid compounds, especially for achieving high purity. It is most effective when impurities have different solubility profiles from the desired product.
Q3: Is this compound stable during purification?
A3: this compound is a bridgehead alkene. While smaller, more strained bridgehead alkenes can be unstable, the [3.3.2] system is generally considered to be relatively stable. However, it is prudent to avoid harsh conditions. Exposure to strong acids or high temperatures should be minimized to prevent potential isomerization or decomposition.[9]
Q4: What is a good starting solvent system for column chromatography of a functionalized Bicyclo[3.3.2]decane derivative?
A4: The ideal solvent system depends on the nature of the functional groups present. For a relatively nonpolar derivative, a good starting point would be a low-polarity mixture such as 5% ethyl acetate in hexane.[3] For more polar derivatives, you would start with a higher proportion of the more polar solvent. Always perform TLC trials with different solvent systems to find the one that gives the best separation (a difference in Rf values between your product and impurities of at least 0.2 is desirable).
Q5: My Bicyclo[3.3.2]decane derivative is a solid, but I can't find a suitable single solvent for recrystallization. What should I do?
A5: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Section 3: Data Presentation
Quantitative data on the purification of this compound is scarce in the literature. However, the following table provides an example of purification data for a related bicyclo[3.3.1]nonane derivative, which can serve as a general guideline.
Table 1: Example Purification Data for a Bicyclo[3.3.1]nonane Derivative
| Purification Method | Starting Material | Solvent System | Purity Before | Purity After | Yield | Reference |
| Flash Column Chromatography | Crude reaction mixture | Petroleum ether:Ethyl acetate (80:20) | Not reported | >95% (by NMR) | 50% | [4] |
Section 4: Experimental Protocols
A detailed experimental protocol for the purification of a functionalized bicyclo[3.3.1]non-3-en-2-one is provided below as an example that can be adapted for this compound derivatives.[8]
General Procedure for Purification by Column Chromatography:
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluting solvent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluting solvent or a compatible, low-boiling solvent, and carefully applied to the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: The column is eluted with the chosen solvent system. For gradient elution, the polarity of the solvent is gradually increased over time.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by TLC to determine which fractions contain the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Section 5: Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of this compound derivatives.
Troubleshooting Logic for Poor Column Chromatography Separation
Caption: A troubleshooting decision tree for poor separation in column chromatography.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
Side reactions and byproduct formation in Bicyclo[3.3.2]dec-1-ene synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[3.3.2]dec-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A frequently employed route involves a ring expansion of a bicyclo[3.3.1]nonane precursor, followed by the introduction of the bridgehead double bond. A common example is the Tiffeneau-Demjanov rearrangement of 9-aminomethyl-9-hydroxybicyclo[3.3.1]nonane to yield bicyclo[3.3.2]decanone, which is then converted to the target alkene.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include controlling the regioselectivity of the ring expansion, minimizing the formation of isomeric byproducts, and efficiently introducing the sterically strained bridgehead double bond, which can be prone to isomerization. The stability of the final product is also a consideration due to the inherent strain of the anti-Bredt olefin.
Q3: Are there alternative synthetic strategies for the bicyclo[3.3.2]decane core?
A3: Yes, other methods such as palladium-catalyzed [6+3] cycloaddition reactions followed by thermal rearrangement have been reported to form bicyclo[3.3.2]decadiene systems.[1] These can then be selectively reduced to the desired this compound.
Q4: How can I purify the final this compound product?
A4: Purification of bridgehead olefins can be challenging due to their reactivity. Column chromatography on silica gel with a non-polar eluent system (e.g., hexanes or pentane) is a common method. Due to the volatility of the product, care should be taken during solvent removal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of bicyclo[3.3.2]decanone in the Tiffeneau-Demjanov rearrangement | Incomplete diazotization of the amino alcohol. | Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium intermediate. Use a slight excess of sodium nitrite. |
| Formation of the unrearranged alcohol (9-hydroxybicyclo[3.3.1]nonane) as a major byproduct.[2] | The formation of the unrearranged alcohol can occur via direct SN2 displacement of the diazonium group by water.[2] Running the reaction in a less aqueous environment or with a non-nucleophilic acid may favor the rearrangement pathway. | |
| Formation of isomeric ketones. | The migratory aptitude of the different bridge carbons can influence the product distribution. While the desired ring expansion is generally favored, careful control of reaction conditions (temperature, solvent) is crucial. | |
| Multiple products observed after the elimination step to form this compound | Isomerization of the desired bridgehead alkene to more stable isomers. | The inherent strain of the anti-Bredt olefin makes it susceptible to isomerization. Use mild elimination conditions and avoid prolonged exposure to acidic or basic conditions. Purification should be performed promptly after synthesis. |
| Incomplete elimination reaction. | Ensure the chosen elimination method (e.g., dehydration of the corresponding alcohol, Shapiro reaction) is carried to completion. Monitor the reaction by TLC or GC. | |
| Formation of elimination byproducts from side products of the previous step. | Ensure the bicyclo[3.3.2]decanone intermediate is of high purity before proceeding to the elimination step. | |
| Difficulty in isolating pure this compound | Co-elution with non-polar impurities during chromatography. | Use a high-purity, deactivated silica gel for chromatography. A very non-polar eluent system (e.g., pure pentane) may be necessary to achieve separation. |
| Decomposition of the product on silica gel. | Deactivate the silica gel by washing with a solution of triethylamine in the eluent. Minimize the time the product spends on the column. |
Experimental Protocols
Synthesis of Bicyclo[3.3.2]decanone via Tiffeneau-Demjanov Rearrangement
This protocol is adapted from general procedures for Tiffeneau-Demjanov rearrangements on bicyclic systems.[2][3]
Step 1: Synthesis of 9-hydroxy-9-aminomethylbicyclo[3.3.1]nonane
-
To a solution of bicyclo[3.3.1]nonan-9-one in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide.
-
Acidify the mixture carefully with a weak acid (e.g., acetic acid) and stir at room temperature until the formation of the cyanohydrin is complete (monitored by TLC or IR spectroscopy).
-
Isolate and purify the cyanohydrin.
-
Reduce the cyanohydrin using a suitable reducing agent (e.g., lithium aluminum hydride in THF or catalytic hydrogenation) to yield 9-hydroxy-9-aminomethylbicyclo[3.3.1]nonane.
-
Isolate and purify the amino alcohol.
Step 2: Ring Expansion to Bicyclo[3.3.2]decanone
-
Dissolve the 9-hydroxy-9-aminomethylbicyclo[3.3.1]nonane in an aqueous acidic solution (e.g., dilute acetic acid or hydrochloric acid) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting bicyclo[3.3.2]decanone by column chromatography or distillation.
Synthesis of this compound
This protocol describes a general procedure for the conversion of a ketone to a bridgehead alkene.
Step 1: Reduction of Bicyclo[3.3.2]decanone
-
Reduce bicyclo[3.3.2]decanone to bicyclo[3.3.2]decan-1-ol using a standard reducing agent such as sodium borohydride in methanol or ethanol.
-
Isolate and purify the alcohol.
Step 2: Dehydration to this compound
-
Dehydration of bicyclo[3.3.2]decan-1-ol can be achieved under various conditions, such as heating with a dehydrating agent (e.g., phosphorus oxychloride in pyridine, or Burgess reagent).
-
Carefully monitor the reaction to minimize isomerization of the product.
-
Upon completion, quench the reaction and extract the product into a non-polar solvent like pentane.
-
Wash the organic layer, dry it, and carefully remove the solvent at low temperature and pressure.
-
Purify the this compound by rapid column chromatography on deactivated silica gel using a non-polar eluent.
Data Presentation
Table 1: Theoretical Yields and Molar Masses
| Compound | Molar Mass ( g/mol ) | Theoretical Yield (from 1 mol of bicyclo[3.3.1]nonan-9-one) |
| Bicyclo[3.3.1]nonan-9-one | 138.21 | - |
| Bicyclo[3.3.2]decanone | 152.24 | 152.24 g |
| This compound | 136.24 | 136.24 g |
Visualizations
References
Bicyclo[3.3.2]dec-1-ene: Technical Support Center
This guide provides technical support for researchers, scientists, and drug development professionals working with Bicyclo[3.3.2]dec-1-ene. Due to the limited specific literature on the long-term stability of this highly strained Bredt's rule violator, this document combines established principles for handling reactive alkenes with recommended protocols for in-house stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it special?
This compound is a bridged bicyclic alkene. Its key feature is the presence of a double bond at a bridgehead carbon atom, which is a violation of Bredt's rule. This violation introduces significant ring strain and pyramidalization of the double bond, making the molecule highly reactive compared to unstrained alkenes. Its unique geometry and high reactivity make it a subject of interest in mechanistic studies and as a building block for complex molecular architectures.
Q2: What are the primary degradation pathways for this compound?
While specific long-term stability data is not extensively published, the primary degradation pathways for a highly strained and reactive alkene like this compound are expected to be:
-
Oligomerization/Polymerization: The high strain energy can be released through reactions with other molecules of the same type, forming dimers, trimers, or higher-order polymers. This is often catalyzed by trace acid or light.
-
Oxidation: The electron-rich double bond is susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal catalysts, potentially forming epoxides, diols, or other oxidative cleavage products.
-
Reaction with Protic Solvents: Due to its high reactivity, it may react with protic solvents (e.g., water, methanol), especially under acidic or basic conditions.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Solvent: If in solution, use a dry, aprotic, and peroxide-free solvent (e.g., anhydrous hexanes, toluene, or THF from a freshly opened bottle or passed through a solvent still). It is often best stored neat (undiluted) if it is a liquid at the storage temperature.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
Problem 1: Inconsistent or poor results in reactions.
-
Possible Cause: The starting material has degraded, leading to a lower concentration of the active alkene and the presence of inhibitory byproducts.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the this compound sample using a suitable analytical method (see Experimental Protocols below).
-
Use Fresh Sample: If degradation is suspected, use a freshly synthesized or purified batch.
-
Review Handling Procedures: Ensure that all handling steps (e.g., weighing, transferring) are performed under an inert atmosphere and with dry, clean equipment.
-
Problem 2: Appearance of unknown peaks in NMR or GC-MS analysis of the starting material.
-
Possible Cause: This is a direct indication of degradation (oligomerization or oxidation).
-
Troubleshooting Steps:
-
Characterize Impurities: Attempt to identify the structure of the impurities. Oligomers will have masses that are multiples of the monomer (C10H16, MW = 136.24 g/mol ). Oxidation products will have masses corresponding to the addition of one or more oxygen atoms.
-
Purify the Material: If the degradation is not extensive, the material can be repurified. A common method for non-polar compounds is flash chromatography on silica gel using a non-polar eluent (e.g., hexanes), although the reactivity on silica should be considered. Distillation under reduced pressure may be possible but carries the risk of thermally induced polymerization.
-
Discard if Heavily Degraded: If the material is heavily degraded, it is often best to discard it and synthesize a new batch.
-
Troubleshooting Workflow for Purity Verification
Caption: Troubleshooting workflow for verifying the purity of this compound.
Quantitative Data & Stability Assessment
As there is no standardized, publicly available dataset on the stability of this compound, we provide a template for you to generate your own data.
Table 1: Purity of this compound Over Time Under Different Storage Conditions
| Batch ID | Storage Condition | Solvent | Initial Purity (%) | Purity at 1 Month (%) | Purity at 3 Months (%) | Purity at 6 Months (%) | Notes |
| e.g., B3D-A-001 | -20°C, Argon, Dark | Neat | Record Initial Purity | ||||
| e.g., B3D-B-001 | 4°C, Air, Light | Neat | Record Initial Purity | ||||
| e.g., B3D-C-001 | -20°C, Argon, Dark | Anhydrous Hexane | Record Initial Purity | ||||
| e.g., B3D-D-001 | Room Temp, Air, Light | Neat | Record Initial Purity |
Instructions: Fill in this table with your own experimental data. Purity can be determined by ¹H NMR integration against an internal standard or by GC-MS peak area percentage.
Experimental Protocols
Protocol 1: Purity Determination by ¹H NMR Spectroscopy
-
Objective: To determine the purity of a this compound sample using an internal standard.
-
Materials:
-
This compound sample
-
High purity internal standard with a known chemical shift that does not overlap with the sample peaks (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
NMR tube, volumetric flasks, and precision balance.
-
-
Methodology:
-
Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration.
-
Accurately weigh a known amount of the this compound sample.
-
Add a precise volume of the internal standard stock solution to the sample.
-
Dissolve the mixture in the deuterated solvent and transfer to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30 seconds) is used to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Integrate a well-resolved peak of this compound and a peak from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = ( (I_sample / N_sample) / (I_std / N_std) ) * ( (MW_sample * m_std) / (MW_std * m_sample) ) * 100 Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Protocol 2: Purity Determination by GC-MS
-
Objective: To determine the purity of a this compound sample and identify potential volatile degradation products.
-
Materials:
-
This compound sample
-
High purity, volatile solvent (e.g., hexane or diethyl ether).
-
GC-MS instrument with a suitable non-polar capillary column (e.g., DB-5ms or equivalent).
-
-
Methodology:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., ~1 mg/mL).
-
Set up the GC-MS method. A typical method might be:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Scan from m/z 40 to 400.
-
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Analyze the resulting chromatogram. The purity can be estimated by the relative peak area percentage of the main peak corresponding to this compound.
-
Analyze the mass spectra of any impurity peaks to aid in their identification (e.g., look for masses corresponding to oligomers or oxidation products).
-
Logical Relationship of Stability Factors
Overcoming steric hindrance in reactions involving Bicyclo[3.3.2]dec-1-ene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.2.2]dec-1-ene. Due to its unique bridged structure and inherent steric hindrance, this compound presents specific challenges in chemical synthesis. This guide aims to provide solutions and strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with Bicyclo[3.3.2]dec-1-ene often low-yielding or unsuccessful?
A1: The primary challenge in reactions involving this compound is the significant steric hindrance around the bridgehead double bond. This hinders the approach of reagents to the reactive site. The rigid bicyclic framework also limits the conformational flexibility required for certain transition states, making many standard reactions difficult.
Q2: What general strategies can be employed to overcome the steric hindrance of this compound?
A2: Several strategies can be effective:
-
Use of smaller, more reactive reagents: Reagents with a smaller steric profile can more easily access the double bond.
-
High-temperature or high-pressure conditions: These conditions can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Catalyst selection: Employing specialized catalysts, such as those with sterically tailored ligands, can facilitate reactions at the hindered site. For instance, ruthenium-based olefin metathesis catalysts with sterically reduced N-heterocyclic carbene (NHC) ligands have shown success in reactions with hindered alkenes.[1]
-
Longer reaction times: Allowing for extended reaction times can sometimes lead to improved yields for sluggish reactions.
Q3: Are there specific types of reactions that are more amenable to this compound?
A3: Cycloaddition reactions have been shown to be a viable approach for functionalizing this compound and related strained bicyclic systems. For example, asymmetric palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with tropones has been used to synthesize bicyclo[4.3.1]decadienes, which can then be thermally rearranged to form bicyclo[3.3.2]decadienes.[2] Rhodium-catalyzed intramolecular [3+2] cycloadditions have also proven effective for constructing bicyclic systems with bridgehead quaternary stereocenters.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in a cycloaddition reaction. | 1. Steric hindrance preventing reagent approach. 2. Inappropriate catalyst or ligand. 3. Reaction conditions not optimal. | 1. Use a smaller cycloaddition partner. 2. Screen a variety of catalysts and ligands. For palladium-catalyzed reactions, consider chiral phosphoramidite ligands.[2] For rhodium-catalyzed reactions, chiral diphosphine ligands like BINAP derivatives can be effective.[3] 3. Systematically vary the temperature, pressure, and solvent. Microwave heating can sometimes facilitate difficult rearrangements.[2] |
| Formation of undesired side products. | 1. Competing reaction pathways. 2. Decomposition of starting material or product under harsh conditions. | 1. Employ a more selective catalyst to favor the desired pathway. 2. Attempt the reaction at a lower temperature for a longer duration. Ensure the use of degassed solvents and an inert atmosphere to prevent degradation. |
| Difficulty in achieving stereoselectivity. | The catalyst or chiral auxiliary is not effectively controlling the stereochemical outcome due to the rigid bicyclic structure. | Screen a range of chiral ligands. In some rhodium-catalyzed reactions, monosubstituted chiral diene ligands have been shown to be more effective than chiral phosphane ligands for hindered alkenes.[4] |
Quantitative Data from Analogous Systems
The following tables summarize quantitative data from reactions involving the synthesis of bicyclic systems with structural similarities to this compound, which can serve as a starting point for reaction optimization.
Table 1: Asymmetric Pd-TMM [6+3] Cycloaddition and Thermal Rearrangement to Bicyclo[3.3.2]decadienes [2]
| Entry | Tropone | Ligand | Yield of Bicyclo[4.3.1]decadiene (%) | ee (%) | Yield of Bicyclo[3.3.2]decadiene (%) |
| 1 | 4-carboethoxy | L2 | 85 | 96 | 78 (for 5a) |
| 2 | 2-acetoxy | L2 | 91 | 95 | 81 (for 5f) |
Reactions performed at 0.1 M in toluene with 5 mol% Pd(dba)₂, 10 mol% ligand, 1.0 equiv. tropone, 1.6 equiv. TMM donor, at 0-4 °C for 15 h. Rearrangement performed by heating the adduct in toluene under microwave conditions.
Table 2: Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition of 1-yne-VCPs [3]
| Entry | Substrate | Ligand | Yield (%) | ee (%) |
| 1 | 1a | (S)-BINAP (A) | 75 | 90 |
| 2 | 1a | (R)-H8-BINAP (B) | 91 | 92 |
| 3 | 1b | (R)-H8-BINAP (B) | 95 | 93 |
Reactions were typically carried out with [Rh(cod)₂]BF₄ (5 mol %) and ligand (5.5 mol %) in DCE at 80 °C.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Pd-Catalyzed [6+3] Cycloaddition of TMM with Tropones (Analogous System) [2]
-
To a flame-dried flask under an inert atmosphere, add Pd(dba)₂ (5 mol%) and the chiral phosphoramidite ligand (10 mol%).
-
Add toluene and stir the mixture at room temperature for 20 minutes.
-
Cool the mixture to 0 °C and add the tropone (1.0 equiv) followed by the trimethylenemethane (TMM) donor (1.6 equiv).
-
Stir the reaction at 0-4 °C for 15 hours.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield the bicyclo[4.3.1]decadiene adduct.
Protocol 2: General Procedure for Thermal Rearrangement to Bicyclo[3.3.2]decadiene (Analogous System) [2]
-
Dissolve the purified bicyclo[4.3.1]decadiene adduct in toluene.
-
Heat the solution in a sealed microwave reactor to the desired temperature (e.g., 150-180 °C) for the specified time.
-
After cooling, concentrate the mixture and purify by column chromatography to isolate the bicyclo[3.3.2]decadiene product.
Visualizations
Caption: Workflow for the synthesis of Bicyclo[3.3.2]decadienes.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Rhodium-catalyzed functionalization of sterically hindered alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bicyclo[3.3.2]dec-1-ene Cycloadditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[3.3.2]dec-1-ene cycloadditions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My [4+2] Diels-Alder cycloaddition with this compound is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?
A1: Low conversion rates in Diels-Alder reactions involving this compound are often attributed to the inherent structural strain of the alkene. The bridgehead double bond is conformationally restricted, making it a less reactive dienophile. Here are several factors to consider and strategies for optimization:
-
Steric Hindrance: The bicyclic framework can sterically hinder the approach of the diene.
-
Troubleshooting:
-
Use smaller dienes: If possible, opt for dienes with less steric bulk.
-
Increase reaction temperature: Higher temperatures can help overcome the activation energy barrier. Monitor for decomposition of starting materials and products.
-
Prolonged reaction times: Allow the reaction to proceed for an extended period (24-72 hours) to favor product formation.
-
-
-
Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions. Conversely, excessively high temperatures can cause decomposition.
-
Troubleshooting:
-
Optimize temperature: Screen a range of temperatures (e.g., 80°C to 150°C) to find the optimal balance between reaction rate and stability of the reactants and products. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.
-
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate.
-
Troubleshooting:
-
Solvent screening: Test a variety of solvents, including non-polar (e.g., toluene, xylene), polar aprotic (e.g., DMF, DMSO), and polar protic solvents (e.g., ethanol). In some cases, aqueous conditions or the use of Lewis acids can accelerate Diels-Alder reactions.[1]
-
-
-
Lewis Acid Catalysis: Lewis acids can activate the dienophile, making it more electrophilic and increasing the reaction rate.
-
Troubleshooting:
-
Introduce a Lewis acid: Add catalytic amounts of a Lewis acid such as AlCl₃, ZnCl₂, or a lanthanide triflate. Be mindful that Lewis acids can also promote side reactions, so optimization of the catalyst and loading is crucial.
-
-
Q2: I am observing the formation of side products in my 1,3-dipolar cycloaddition with this compound. What are these side products and how can I minimize their formation?
A2: Side product formation in 1,3-dipolar cycloadditions with strained alkenes like this compound can arise from rearrangement of the starting material or subsequent reactions of the desired cycloadduct.
-
Common Side Products:
-
Isomerization of this compound: Under harsh conditions, the strained bridgehead alkene may isomerize to a more stable isomer.
-
Dimerization of the 1,3-dipole: Some 1,3-dipoles, such as nitrones, can undergo self-condensation.
-
Rearrangement of the cycloadduct: The initial cycloadduct may be unstable under the reaction conditions and undergo further rearrangements.
-
-
Troubleshooting:
-
Control of Reaction Conditions:
-
Lower reaction temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can suppress side reactions.
-
Use of a catalyst: A suitable catalyst can promote the desired cycloaddition at a lower temperature, minimizing side product formation. For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) are known for their high regioselectivity and mild reaction conditions.[2]
-
-
Slow Addition of Reagents: Adding one of the reactants (often the 1,3-dipole) slowly to the reaction mixture can help to keep its concentration low and minimize self-condensation.
-
Choice of 1,3-Dipole: The stability of the 1,3-dipole is critical. Ensure it is generated in situ or, if isolated, is of high purity and handled appropriately to prevent decomposition.
-
Q3: My conversion rate is still low even after optimizing the reaction conditions. Could the quality of my this compound be the issue?
A3: Yes, the purity of this compound is critical for successful cycloaddition reactions. Due to its strained nature, it can be prone to decomposition or contain impurities from its synthesis.
-
Troubleshooting:
-
Purity Analysis: Before use, analyze the purity of your this compound using techniques like NMR spectroscopy and GC-MS.
-
Purification: If impurities are detected, purify the starting material by distillation or chromatography.
-
Storage: Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.
-
Quantitative Data on Cycloaddition Reactions
The following table summarizes reaction conditions and yields for cycloadditions leading to bicyclo[3.3.2]decane derivatives. Note that direct examples for this compound are limited in the literature; therefore, data from closely related systems are included for comparison and guidance.
| Cycloaddition Type | Reactants | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [6+3] Cycloaddition | Cyanosubstituted TMM substrate + Tropone derivative | 5 mol% Pd(dba)₂ | Toluene | 0-4 | 15 | 75 | [3] |
| Thermal Rearrangement | Bicyclo[4.3.1]decadiene derivative | Microwave | Toluene | 150 | 0.5 | 85 | [3] |
| Formal (3+3) Cycloaddition | Bicyclo[1.1.0]butane + Nitrone | 10 mol% Co(OTf)₂ / 12 mol% L10 | CH₂Cl₂ | 25 | 16 | up to 99 | [4] |
| 1,3-Dipolar Cycloaddition | Nitrone + Levoglucosenone | Solvent-free, orbital shaker | N/A | RT | 15 | 71 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Bicyclo[3.3.2]decadiene Derivative via [6+3] Cycloaddition and Thermal Rearrangement (Adapted from Trost et al.) [3]
Step 1: [6+3] Cycloaddition
-
To a solution of the tropone derivative (1.0 equiv) in toluene (0.1 M), add the palladium catalyst precursor, Pd(dba)₂ (5 mol%), and the appropriate ligand (10 mol%).
-
Add the cyanosubstituted trimethylenemethane (TMM) donor (1.6 equiv).
-
Stir the reaction mixture at 0-4 °C for 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the bicyclo[4.3.1]decadiene adduct.
Step 2: Thermal Rearrangement to Bicyclo[3.3.2]decadiene
-
Dissolve the purified bicyclo[4.3.1]decadiene adduct in toluene.
-
Heat the solution in a sealed microwave vial at 150 °C for 30 minutes.
-
Monitor the rearrangement by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.3.2]decadiene derivative.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in this compound cycloadditions.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics [mdpi.com]
Scalability issues in the production of Bicyclo[3.3.2]dec-1-ene.
Welcome to the technical support center for the synthesis and use of Bicyclo[3.3.2]dec-1-ene. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues and experimental challenges.
Core Scalability Issue: Inherent Instability
This compound is classified as an anti-Bredt olefin. According to Bredt's rule, a double bond at the bridgehead of a small bicyclic system, like this one, introduces significant ring and angle strain, making the molecule highly unstable and prone to rapid decomposition.[1][2][3] This inherent instability is the primary obstacle to its large-scale production and isolation.
Recent advancements have overcome this challenge by generating this compound as a transient, reactive intermediate in situ, which is then immediately captured by a trapping agent in the same reaction vessel.[3][4] This "generate-and-trap" strategy avoids the need to isolate the unstable olefin, making its use in synthesis practical. The primary method for its generation involves the fluoride-induced elimination from a silyl (pseudo)halide precursor.[2][4]
Frequently Asked Questions (FAQs)
Q1: Why is my attempt to synthesize and isolate this compound failing?
A1: Direct synthesis and isolation of this compound is generally not feasible due to its nature as a highly strained and unstable anti-Bredt olefin.[1] Modern synthetic strategies do not aim to isolate the compound itself, but rather to generate it as a short-lived intermediate that is immediately used in a subsequent reaction (e.g., a cycloaddition).[3][4] If your protocol is aimed at isolation, it will likely result in decomposition products.
Q2: What is the current state-of-the-art method for producing and using this compound?
A2: The most effective current method is the in situ generation from a 1-silyl-2-halobicyclo[3.3.2]decane precursor, followed by trapping with a suitable diene. The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), which induces a 1,2-elimination to form the transient olefin.[2][4]
Q3: How can I confirm that this compound was formed in my reaction mixture?
A3: Confirmation of its formation is indirect, through the characterization of the trapped product. For instance, if you use a diene like anthracene as a trapping agent, you can isolate and characterize the resulting Diels-Alder cycloadduct. The presence and structure of this adduct serve as evidence for the transient existence of the this compound intermediate.[1][4]
Q4: What are the key factors for achieving a high yield of the trapped product?
A4: Several factors are critical:
-
Precursor Purity: The silyl halide precursor must be of high purity.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the reagents. Ensure all solvents and reagents are rigorously dried.
-
Fluoride Source: The choice and quality of the fluoride source are important. CsF is often used in combination with a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide (TBABr) to improve solubility and reactivity.
-
Trapping Agent: The trapping agent should be reactive and used in an appropriate stoichiometric excess to ensure efficient capture of the transient olefin.
-
Temperature and Reaction Time: These parameters need to be optimized for the specific precursor and trapping agent being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Trapped Product | 1. Inactive fluoride source. 2. Wet solvent or reagents. 3. Inefficient precursor. 4. Trapping agent is not reactive enough. 5. Reaction temperature is too low. | 1. Use fresh, anhydrous fluoride source. Consider using CsF with 18-crown-6. 2. Dry solvents over molecular sieves or by distillation. Dry reagents under vacuum. 3. Verify the structure and purity of your silyl halide precursor via NMR and mass spectrometry. 4. Use a more reactive diene (e.g., a more electron-rich diene). 5. Gradually increase the reaction temperature in increments of 10°C. |
| Formation of Multiple Side Products | 1. Decomposition of the this compound intermediate before trapping. 2. The trapping agent is reacting with the fluoride source or precursor. 3. The precursor is undergoing side reactions. | 1. Increase the concentration or use a more reactive trapping agent. 2. Run a control experiment with the trapping agent and fluoride source (without the precursor) to check for side reactions. 3. Lower the reaction temperature to minimize precursor decomposition. |
| Difficulty in Purifying the Final Product | 1. Excess trapping agent is difficult to remove. 2. The product has similar polarity to side products or starting materials. | 1. Use a trapping agent that is easily removed (e.g., by sublimation or by using a solid-supported version). 2. Optimize your chromatography conditions (try different solvent systems or use a different stationary phase). Recrystallization may also be an option. |
Experimental Protocols
Representative Protocol: In-situ Generation and Trapping of this compound
This protocol is a representative example based on the methodology for generating anti-Bredt olefins.[4]
Objective: To generate this compound from a silyl triflate precursor and trap it with anthracene.
Materials:
-
1-(trimethylsilyl)bicyclo[3.3.2]decan-2-yl trifluoromethanesulfonate (Precursor)
-
Anthracene (Trapping Agent)
-
Cesium Fluoride (CsF), anhydrous
-
18-crown-6
-
Anhydrous Acetonitrile (MeCN)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add CsF (3.0 equivalents), 18-crown-6 (1.5 equivalents), and anthracene (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask via syringe. Stir the suspension for 15 minutes at room temperature.
-
Precursor Addition: Dissolve the silyl triflate precursor (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to observe the consumption of the precursor and the formation of the product.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct of this compound and anthracene.
-
Characterization: Characterize the purified adduct by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow.
References
Technical Support Center: Managing Transannular Interactions in Bicyclo[3.3.2]decane Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing transannular interactions in bicyclo[3.3.2]decane systems.
Frequently Asked Questions (FAQs)
Q1: What are the dominant conformations of the bicyclo[3.3.2]decane ring system?
A1: The bicyclo[3.3.2]decane system primarily exists in two key conformations: the twin-chair and the boat-chair. The relative stability of these conformers is influenced by substitution patterns and the presence of unsaturated bonds within the bicyclic framework. There is evidence for a twin-chair ⇌ boat-chair equilibrium, with the energy difference between these conformers being minimal in many cases.[1][2]
Q2: What is a transannular interaction in the context of bicyclo[3.3.2]decane systems?
A2: A transannular interaction refers to the spatial proximity of non-bonded atoms across the ring system. In bicyclo[3.3.2]decanes, a notable example is the interaction between the C-3 and C-7 methylene groups in the twin-chair conformation.[1][2] These interactions can influence the molecule's conformation, stability, and reactivity.
Q3: What are transannular hydride shifts and when do they occur in bicyclo[3.3.2]decane systems?
A3: Transannular hydride shifts are intramolecular rearrangements where a hydride ion (H-) moves from one carbon atom to another non-adjacent carbon atom across the ring. In bicyclo[3.3.2]decane systems, these shifts have been observed during solvolysis reactions of derivatives such as bicyclo[3.3.2]decan-3-exo-yl toluene-p-sulphonate.[3] For instance, a C-7 to C-3 hydride shift can occur, leading to rearranged products.
Troubleshooting Guides
Synthesis of Bicyclo[3.3.2]decadiene Derivatives
Problem: Low yield in the Palladium-catalyzed [6+3] Trimethylenemethane (TMM) cycloaddition with tropones.
-
Possible Cause 1: Suboptimal Ligand Choice.
-
Solution: The choice of ligand is crucial for achieving high yield and enantioselectivity. While various phosphoramidite ligands can be used, cyclic pyrrolidine phosphoramidite ligands have shown excellent results. It is recommended to screen different ligands to find the optimal one for your specific substrate.[4]
-
-
Possible Cause 2: Incorrect Reaction Conditions.
-
Solution: Optimized reaction conditions typically involve using 5 mol% of a palladium precursor like Pd(dba)2, 10 mol% of the chosen ligand, and 1.6 equivalents of the TMM donor in toluene at 0 °C for approximately 15 hours.[4] Ensure accurate temperature control and inert atmosphere.
-
-
Possible Cause 3: Competing Side Reactions.
-
Solution: The formation of side products can be a significant issue. Ensure high purity of starting materials and reagents. The use of degassed solvents can also minimize side reactions. In some TMM cycloadditions, competitive methylidenecyclopropane (MCP) formation and dimerization can occur. While less of an issue with some cyclic TMM precursors, using high concentrations of the alkene acceptor can help favor the desired cycloaddition.
-
Problem: The Cope rearrangement of the bicyclo[4.3.1]decadiene intermediate is inefficient.
-
Possible Cause 1: Insufficient Thermal Energy.
-
Solution: The[5][5] sigmatropic Cope rearrangement requires thermal energy. Heating the TMM adduct in a suitable solvent like toluene is necessary. Microwave irradiation has been shown to be an effective method for promoting this rearrangement, often leading to good yields of the desired bicyclo[3.3.2]decadiene.[4]
-
-
Possible Cause 2: Substrate Decomposition at High Temperatures.
-
Solution: If the substrate is thermally sensitive, prolonged heating at high temperatures may lead to decomposition. In such cases, carefully optimize the reaction time and temperature. Microwave heating can sometimes offer better control and shorter reaction times, minimizing degradation.
-
Conformational Analysis
Problem: Ambiguous spectroscopic data (IR, NMR) for conformational assignment.
-
Possible Cause: Dynamic Equilibrium.
-
Solution: The presence of a dynamic equilibrium between the twin-chair and boat-chair conformers can lead to averaged signals in NMR spectra at room temperature, making definitive assignment difficult. Variable temperature NMR studies can be employed to slow down the interconversion and resolve the signals for each conformer.
-
-
Possible Cause: Unexpected Transannular Interactions.
-
Solution: Abnormal δ(CH) and ν(CH) IR absorptions can be indicative of transannular methylene interactions, such as the C-3, C-7 interaction in a twin-chair conformation.[1][2] Computational modeling (e.g., DFT calculations) can be a powerful tool to predict the stable conformations and their expected spectroscopic signatures, aiding in the interpretation of experimental data.
-
Data Presentation
Table 1: Asymmetric Pd-TMM [6+3] Cycloaddition of Cyanosubstituted TMM Donor with Tropones
| Entry | Tropone (R1, R2) | Product | Yield (%) | ee (%) |
| 1 | H, CO2Et | 4a | 75 | 99 |
| 2 | H, H | 4d | 72 (85)¹ | 98 |
| 3 | OAc, H | 4f | 72 (86)¹ | n.d.² |
¹ Yield in parenthesis is based on recovered starting material. ² Not determined.
Table 2: Thermal Cope Rearrangement of Bicyclo[4.3.1]decadienes
| Starting Material | Product | Yield (%) | ee (%) |
| 4a | 5a | 75 | n.d. |
| 4d (99% ee) | 5d | 72 (85)¹ | 98 |
| 4f | 5f | 72 (86)¹ | n.d. |
¹ Yield in parenthesis is based on recovered starting material.
Experimental Protocols
Protocol 1: Asymmetric Palladium-Catalyzed [6+3] Cycloaddition of a Cyanosubstituted TMM Donor with a Tropone
Objective: To synthesize a bicyclo[4.3.1]decadiene derivative.
Materials:
-
Palladium(0) source (e.g., Pd(dba)2)
-
Chiral phosphoramidite ligand (e.g., cyclic pyrrolidine phosphoramidite)
-
Cyanosubstituted trimethylenemethane (TMM) donor
-
Substituted tropone
-
Toluene (anhydrous and degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (5 mol%) and the chiral ligand (10 mol%).
-
Add anhydrous, degassed toluene to dissolve the catalyst and ligand.
-
Add the substituted tropone (1.0 equivalent) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the cyanosubstituted TMM donor (1.6 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[4.3.1]decadiene.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the enantiomeric excess by chiral HPLC.[4]
Protocol 2: Thermal[5][5] Sigmatropic (Cope) Rearrangement
Objective: To synthesize a bicyclo[3.3.2]decadiene from a bicyclo[4.3.1]decadiene precursor.
Materials:
-
Bicyclo[4.3.1]decadiene derivative
-
Toluene (anhydrous and degassed)
-
Microwave reactor or oil bath
Procedure:
-
Dissolve the bicyclo[4.3.1]decadiene derivative in anhydrous, degassed toluene in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation. The optimal temperature and time will depend on the specific substrate and should be determined empirically (e.g., start with 150 °C for 30 minutes).
-
Alternatively, the reaction can be performed by heating in an oil bath.
-
Monitor the progress of the rearrangement by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting bicyclo[3.3.2]decadiene by column chromatography if necessary.
-
Characterize the final product by spectroscopic methods to confirm its structure.[4]
Mandatory Visualization
Caption: Synthetic pathway to bicyclo[3.3.2]decadienes.
Caption: Conformational equilibrium in bicyclo[3.3.2]decane.
Caption: Solvolysis pathway involving a transannular hydride shift.
References
- 1. dicames.online [dicames.online]
- 2. Conformational studies on the bicyclo[3.3.2]decane system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Transannular hydride shifts; the solvolytic behaviour of bicyclo[3.3.2]-decan-3-exo-yl toluene-p-sulphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity of Bicyclo[3.3.2]dec-1-ene and Other Bridgehead Olefins: A Guide for Researchers
A detailed analysis of the reactivity of Bicyclo[3.3.2]dec-1-ene in comparison to other notable bridgehead olefins is presented, supported by experimental data and computational studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the reactivity of these strained systems, aiding in their application in complex molecule synthesis.
Bridgehead olefins, or Bredt's rule violators, are a class of strained alkenes that have garnered significant interest due to their unique reactivity and potential as intermediates in organic synthesis. The inherent strain in these molecules, arising from the geometric constraints of the bicyclic system, dictates their stability and reactivity. This guide focuses on the comparative reactivity of this compound against other well-studied bridgehead olefins, providing a quantitative basis for comparison through olefin strain energies and experimental observations.
Relative Stability and Reactivity: A Quantitative Comparison
The reactivity of bridgehead olefins is intrinsically linked to their degree of strain. A useful quantitative measure of this is the olefin strain (OS) energy, which is the difference in strain energy between the olefin and the corresponding saturated bicycloalkane. A higher OS energy generally correlates with increased reactivity.
| Bridgehead Olefin | Bicyclo[n.m.o]alk-1-ene | Olefin Strain (OS) Energy (kcal/mol) | Qualitative Reactivity |
| Bicyclo[2.2.1]hept-1-ene | Bicyclo[2.2.1]hept-1-ene | ~40 | Extremely Reactive, Trappable Intermediate |
| Bicyclo[2.2.2]oct-1-ene | Bicyclo[2.2.2]oct-1-ene | ~29 | Highly Reactive, Trappable Intermediate |
| Bicyclo[3.2.1]oct-1-ene | Bicyclo[3.2.1]oct-1-ene | ~29 | Highly Reactive, Trappable Intermediate |
| Bicyclo[3.3.1]non-1-ene | Bicyclo[3.3.1]non-1-ene | ~17 | Isolable but Reactive |
| This compound | This compound | ~12 | Relatively Stable, Isolable |
Note: Olefin strain energies are approximate values derived from computational studies and can vary slightly depending on the calculation method.[1][2]
As the table indicates, this compound possesses a significantly lower olefin strain energy compared to its smaller ring counterparts. This reduced strain allows for its isolation and handling under normal laboratory conditions, a stark contrast to the highly transient nature of smaller bridgehead olefins like Bicyclo[2.2.1]hept-1-ene (norborn-1-ene) and Bicyclo[2.2.2]oct-1-ene, which are typically generated in situ and trapped immediately.[3][4] The reactivity of these compounds generally follows the trend of their OS energies, with the more strained olefins exhibiting a greater propensity to undergo reactions that relieve this strain, such as cycloadditions, dimerizations, and reactions with nucleophiles.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and study of these reactive molecules. Below are representative protocols for the synthesis of a precursor to this compound and a general method for trapping highly reactive bridgehead olefins.
Synthesis of Bicyclo[3.3.2]decadienes (Precursors to this compound)
A modern approach to the bicyclo[3.3.2]decane skeleton involves a [6+3] trimethylenemethane (TMM) cycloaddition with tropones, followed by a thermal rearrangement.[5]
Materials:
-
Palladium(0) catalyst (e.g., Pd(dba)₂, 5 mol%)
-
Chiral phosphoramidite ligand (10 mol%)
-
Substituted tropone (1.0 equiv)
-
Cyanosubstituted TMM precursor (1.6 equiv)
-
Toluene (solvent)
Procedure:
-
To a solution of the substituted tropone and the TMM precursor in toluene, add the palladium catalyst and chiral ligand.
-
Stir the reaction mixture at 0-4 °C for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting bicyclo[4.3.1]decadiene can be isolated and purified using standard chromatographic techniques.
-
The isolated bicyclo[4.3.1]decadiene is then heated in toluene under microwave conditions to induce a[6][6] sigmatropic (Cope) rearrangement to the bicyclo[3.3.2]decadiene skeleton.[5]
Further chemical modifications would be necessary to convert the resulting diene into this compound.
Trapping of a Highly Reactive Bridgehead Olefin: Bicyclo[3.2.1]oct-1-ene with Diphenylisobenzofuran
Due to their high reactivity, smaller bridgehead olefins are often studied through trapping experiments. Diphenylisobenzofuran (DPBF) is a common trapping agent that undergoes a rapid Diels-Alder reaction with the strained olefin.
Materials:
-
Precursor to the bridgehead olefin (e.g., a bridgehead halide)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Anhydrous solvent (e.g., THF or benzene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the bridgehead olefin precursor and DPBF in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to control the reaction rate.
-
Slowly add a solution of the strong base to generate the bridgehead olefin in situ.
-
Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting Diels-Alder adduct can be purified by chromatography and characterized by spectroscopic methods to confirm the formation of the transient bridgehead olefin.
Factors Influencing Bridgehead Olefin Reactivity
The reactivity of bridgehead olefins is a complex interplay of several factors, which can be visualized in the following logical relationship diagram.
Ring Size: As the size of the rings in the bicyclic system increases, the geometric constraints on the bridgehead double bond are relaxed. This leads to a decrease in both the pyramidalization of the sp²-hybridized carbons and the twist angle of the π-bond.[7]
Pyramidalization and Twist Angle: These two geometric parameters are direct measures of the distortion of the double bond from its ideal planar geometry. Lower pyramidalization and smaller twist angles result in lower olefin strain energy and, consequently, lower reactivity.[7]
Substitution: The presence of substituents at the bridgehead positions can also influence the stability of the olefin, although this effect is generally less pronounced than the ring size.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. livescience.com [livescience.com]
- 5. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Bredt's Rule Under Scrutiny: A Comparative Analysis of Bicyclo[3.3.2]dec-1-ene and Other Anti-Bredt Olefins
For decades, Bredt's rule has served as a guiding principle in organic chemistry, positing that a double bond cannot be located at the bridgehead of a bicyclic system to avoid excessive ring strain. However, the synthesis and characterization of several "anti-Bredt" olefins have challenged the absolute nature of this rule. This guide provides a comparative analysis of the elusive Bicyclo[3.3.2]dec-1-ene with the better-characterized Bicyclo[3.3.1]non-1-ene, offering insights into the limitations of Bredt's rule and the factors governing the stability of these strained molecules.
This analysis is tailored for researchers, scientists, and drug development professionals interested in the synthesis and properties of novel, sterically demanding scaffolds. While experimental data on this compound remains limited, this guide leverages computational data and comparisons with known anti-Bredt compounds to provide a comprehensive overview.
Understanding Bredt's Rule and Its Violation
Bredt's rule is rooted in the geometric constraints of bicyclic systems. A double bond at a bridgehead carbon would necessitate a planar arrangement of the sp²-hybridized atoms, which is often sterically impossible within the rigid framework of small- to medium-sized rings. This leads to significant angle and torsional strain, rendering the molecule highly unstable.
The stability of a bridgehead alkene is often quantified by its Olefin Strain Energy (OSE), which is the difference in strain energy between the alkene and its corresponding saturated alkane. A lower OSE indicates a more stable (or less unstable) bridgehead alkene.
Comparative Analysis: this compound vs. Bicyclo[3.3.1]non-1-ene
While both this compound and Bicyclo[3.3.1]non-1-ene are considered anti-Bredt olefins, their stability and reactivity are expected to differ due to variations in their ring systems. The larger, more flexible ten-membered ring system of this compound might accommodate the bridgehead double bond with less strain compared to the nine-membered system of Bicyclo[3.3.1]non-1-ene.
Data Presentation: Calculated Properties
Direct experimental data for this compound is scarce in the literature. Therefore, this comparison relies on computed properties available from public databases and theoretical studies. For Bicyclo[3.3.1]non-1-ene, both calculated and some experimental data are available, making it a crucial benchmark for understanding the properties of this compound.
| Property | This compound (Calculated) | Bicyclo[3.3.1]non-1-ene (Calculated) |
| Molecular Formula | C₁₀H₁₆[1] | C₉H₁₄[2] |
| Molecular Weight | 136.23 g/mol [1] | 122.21 g/mol [2] |
| Heat of Hydrogenation | Not Available | -38.4 kcal/mol[3] |
| Olefin Strain Energy (OSE) | Not Available | 15.2 kcal/mol[3] |
Note: The calculated heat of hydrogenation for Bicyclo[3.3.1]non-1-ene provides a quantitative measure of its thermodynamic instability relative to its saturated counterpart.
Experimental Protocols
Methodology: Olefin Strain Energy (OSE) Calculation
A common theoretical method to estimate the stability of bridgehead olefins is the calculation of their Olefin Strain Energy (OSE). This is typically performed using computational chemistry software and involves the following steps:
-
Geometry Optimization: The three-dimensional structures of both the bridgehead alkene and its corresponding saturated bicycloalkane are optimized to find their lowest energy conformations.
-
Energy Calculation: The single-point energies of the optimized structures are calculated using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
OSE Calculation: The strain energy of the alkane is subtracted from the strain energy of the alkene. The resulting value is the OSE.
Synthesis of Anti-Bredt Olefins: The Case of Bicyclo[3.3.1]non-1-ene
The synthesis of anti-Bredt olefins is challenging due to their high reactivity. They are often generated in situ and trapped with a suitable reagent. A common strategy involves elimination reactions from bridgehead precursors.
A representative, though not the only, synthetic approach to generate Bicyclo[3.3.1]non-1-ene involves a Hofmann elimination:
-
Precursor Synthesis: A suitable precursor, such as a quaternary ammonium salt with a leaving group at the bridgehead position of the bicyclo[3.3.1]nonane skeleton, is synthesized.
-
Elimination Reaction: The precursor is subjected to Hofmann elimination conditions (e.g., treatment with a strong base like silver oxide followed by heating) to induce the formation of the bridgehead double bond.
-
In Situ Trapping: Due to its instability, the generated Bicyclo[3.3.1]non-1-ene is typically trapped in the reaction mixture with a diene, such as furan or diphenylisobenzofuran, via a Diels-Alder reaction to form a stable adduct.
-
Isolation and Characterization: The resulting adduct is then isolated and characterized to confirm the transient formation of the anti-Bredt olefin.
Potential Synthetic Route to Bicyclo[3.3.2]decane Skeleton
While a direct synthesis of this compound is not well-documented, a synthetic route to the bicyclo[3.3.2]decadiene skeleton has been reported, which could potentially be adapted. This involves a thermal[4][4] sigmatropic (Cope) rearrangement of a bicyclo[4.3.1]decadiene precursor.[5][6] Further functional group manipulation would be required to yield the desired this compound.
Conclusion
Bredt's rule, while a valuable heuristic, is not absolute. The existence of anti-Bredt olefins like Bicyclo[3.3.1]non-1-ene demonstrates that sufficient flexibility in the ring system can allow for the formation of a bridgehead double bond. Based on its larger ring system, it is plausible that this compound is a viable, albeit likely highly reactive, molecule.
The lack of extensive experimental data on this compound highlights a frontier in the study of strained organic molecules. Further computational studies to determine its Olefin Strain Energy and experimental efforts to synthesize and trap this elusive molecule are warranted. Success in this area would not only further refine our understanding of Bredt's rule but also open avenues for the development of novel three-dimensional molecular architectures with potential applications in medicinal chemistry and materials science. The continued exploration of "impossible" molecules will undoubtedly push the boundaries of synthetic chemistry and lead to new and exciting discoveries.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Bicyclo[3.3.1]non-1-ene | C9H14 | CID 140242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total syntheses of macleanine and lycoposerramine-S - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01065A [pubs.rsc.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solvolysis reactivity of bridgehead compounds, with a particular focus on the bicyclo[3.3.2]decane system and its analogues. The reactivity of these compounds is of significant interest in the study of reaction mechanisms and the relationship between structure and reactivity, which are foundational concepts in medicinal chemistry and drug design. The inherent rigidity of bicyclic systems allows for a systematic investigation of how strain and electronic effects influence the formation of carbocation intermediates.
Comparative Solvolysis Rates of Bridgehead Bromides
The rate of solvolysis at a bridgehead position is highly dependent on the stability of the resulting carbocation. This stability is, in turn, governed by the geometry and strain of the bicyclic system. The following table presents a comparison of the relative solvolysis rates of various bridgehead bromides in 80% aqueous ethanol at 25°C. The data is referenced to the solvolysis of tert-butyl bromide, a standard tertiary system.
| Compound | Bicyclic System | Leaving Group | Relative Rate (k/kt-BuBr) |
| 1-Bromobicyclo[3.3.2]decane | Bicyclo[3.3.2]decane | Br | Data not explicitly found in a comparative table, but calculations place it as a relatively reactive bridgehead compound |
| 1-Bromobicyclo[3.3.1]nonane | Bicyclo[3.3.1]nonane | Br | 0.12[1] |
| 1-Bromobicyclo[2.2.2]octane | Bicyclo[2.2.2]octane | Br | 2.4 x 10-7[1] |
| 1-Bromoadamantane | Adamantane | Br | 1.2 x 10-3[1] |
| 1-Bromonorbornane | Bicyclo[2.2.1]heptane | Br | 2.0 x 10-12[1] |
| tert-Butyl bromide | - | Br | 1.0[1] |
Note: The relative rate for 1-bromobicyclo[3.3.2]decane was not found in a direct comparative experimental study. However, computational studies by Schleyer and Bingham suggest its reactivity is significant among bridgehead systems due to the flexibility of the bicyclo[3.3.2]decane framework, which can better accommodate the planar geometry of the carbocation intermediate.
Factors Influencing Solvolysis Reactivity
The vast differences in solvolysis rates observed for bridgehead compounds can be attributed to the interplay of several structural factors. The rigidity of the bicyclic framework imposes geometric constraints that affect the stability of the incipient carbocation.
Caption: Factors influencing bridgehead solvolysis reactivity.
Experimental Protocols
While a specific detailed protocol for the solvolysis of 1-bromobicyclo[3.3.2]decane was not found in the surveyed literature, a general procedure for determining the solvolysis rates of bridgehead halides can be outlined based on common methodologies described for related compounds.
Objective: To determine the first-order rate constant for the solvolysis of a bridgehead bromide in a given solvent system.
Materials:
-
Bridgehead bromide (e.g., 1-bromobicyclo[3.3.2]decane)
-
Solvent (e.g., 80% aqueous ethanol)
-
Non-nucleophilic base (e.g., 2,6-lutidine or sodium bicarbonate) to neutralize the HBr produced.
-
Conductivity meter or pH meter
-
Constant temperature bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare a solution of the bridgehead bromide of known concentration (typically 10-3 to 10-4 M) in the chosen solvent system (e.g., 80% ethanol-water) containing a slight excess of the non-nucleophilic base.
-
Temperature Equilibration: Place the reaction vessel in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.
-
Rate Measurement (Conductivity Method):
-
Immerse a pre-calibrated conductivity probe into the solution.
-
Record the conductivity at regular time intervals. The increase in conductivity is proportional to the formation of ionic products (HBr, which is neutralized to form a salt).
-
Continue measurements until the reaction is at least 70-80% complete, as indicated by the leveling off of the conductivity readings.
-
-
Rate Measurement (Titrimetric Method - Alternative):
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a solvent of low polarity (e.g., acetone or cold ether).
-
Titrate the liberated acid (HBr) with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
-
Data Analysis:
-
For a first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln(Ct) versus time, where Ct is the concentration of the reactant at time t. In the conductivity method, this corresponds to a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the conductance at infinite time.
-
The relative rate is then calculated by dividing the rate constant of the compound of interest by the rate constant of a reference compound (e.g., tert-butyl bromide) determined under identical conditions.
-
General Experimental Workflow
The following diagram outlines a typical workflow for the kinetic study of solvolysis reactions.
Caption: General workflow for solvolysis rate determination.
References
Unraveling the Properties of Bicyclo[3.3.2]dec-1-ene: A Comparative Guide to Experimental Validation
For researchers, scientists, and professionals in drug development, the accurate determination of molecular properties is paramount. This guide delves into the computed characteristics of Bicyclo[3.3.2]dec-1-ene, a strained bicyclic alkene, and explores the crucial role of experimental validation by drawing comparisons with a structurally related, better-characterized alternative, the bicyclo[3.3.1]nonene system.
While computational chemistry provides valuable insights into the properties of novel molecules, experimental data remains the gold standard for validation. However, for highly strained and potentially reactive compounds like this compound, which belongs to the class of anti-Bredt alkenes, synthesizing and experimentally characterizing them can be a significant challenge. This often leads to a scarcity of available experimental data in the public domain.
Computed Properties of this compound
Computational models offer a powerful tool for predicting the physicochemical properties of molecules. For this compound (CID 14119622), a range of properties has been calculated and is available through databases such as PubChem.[1] These computed values provide a theoretical baseline for the molecule's characteristics.
| Property | Computed Value | Source |
| Molecular Weight | 136.23 g/mol | PubChem[2] |
| Molecular Formula | C₁₀H₁₆ | PubChem[2] |
| XLogP3-AA | 3.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 136.125200510 Da | PubChem[2] |
| Complexity | 144 | Chemicalize |
The Challenge of Experimental Validation for Strained Alkenes
This compound is classified as an anti-Bredt alkene, meaning it has a double bond at a bridgehead position, which introduces significant ring strain. This inherent instability makes the synthesis and isolation of such compounds difficult, and consequently, experimental data is often limited. Our comprehensive search of the scientific literature did not yield specific experimental spectroscopic or thermochemical data for this compound.
To illustrate the critical process of validating computed data, we will turn to a closely related and more extensively studied system: bicyclo[3.3.1]nonene. By comparing the available experimental and computed data for this analog, we can demonstrate the workflow of experimental validation.
A Case Study in Validation: The Bicyclo[3.3.1]nonene System
The bicyclo[3.3.1]nonane framework is a common motif in natural products and has been the subject of numerous synthetic and analytical studies.[3][4] This makes its unsaturated derivatives ideal candidates for a comparative analysis.
Thermochemical Properties: A Quantitative Comparison
Thermochemical data, such as the enthalpy of formation, provides a fundamental measure of a molecule's stability. For bicyclo(3.3.1)non-2-ene, both experimental and computed values for its gas-phase enthalpy of formation are available, allowing for a direct comparison.
| Property | Experimental Value (kJ/mol) | Computed Value (kJ/mol) | Source |
| Enthalpy of Formation (gas) | -49.10 ± 1.40 | 140.06 (Joback Method) | Cheméo[5] |
The significant discrepancy between the experimental and the Joback-calculated enthalpy of formation for bicyclo(3.3.1)non-2-ene highlights the importance of experimental validation. While computational methods are powerful, their accuracy can vary depending on the complexity of the molecule and the computational model used.
Spectroscopic Characterization: The Fingerprint of a Molecule
Reported ¹H NMR data for 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione:
-
δ 5.79 (s, 1H), 3.79 (s, 3H), 3.21–3.19 (m, 2H), 2.22–2.16 (m, 1H), 2.14–2.07 (m, 1H), 2.00–1.86 (m, 2H), 1.79–1.60 (m, 2H)
Reported ¹³C NMR data for 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione:
-
δ 207.4, 195.6, 175.6, 105.9, 61.3, 56.9, 53.3, 32.6, 30.5, 17.5
Such experimental spectra are invaluable for confirming the structure of a synthesized compound and can be used to benchmark the accuracy of computationally predicted NMR shifts.
Experimental Protocols
To ensure the reproducibility and accuracy of experimental data, detailed protocols are essential. The following is a general procedure for obtaining NMR spectra, a key technique in the characterization of organic molecules.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of a bicyclic alkene derivative to confirm its structure.
Materials:
-
Sample of the bicyclic alkene derivative (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Acquisition of ¹H Spectrum: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the ¹H NMR spectrum.
-
Acquisition of ¹³C Spectrum: Following the ¹H acquisition, switch the spectrometer to the ¹³C channel. Set the appropriate parameters, which will typically involve a larger number of scans due to the lower natural abundance of ¹³C, and acquire the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.
-
Data Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns in both spectra to elucidate the molecular structure.
Workflow for Comparison of Computed and Experimental Data
The process of validating computed properties with experimental data follows a logical workflow. This can be visualized to better understand the interplay between theoretical predictions and empirical evidence.
Caption: Workflow for the validation of computed molecular properties.
References
- 1. This compound | C10H16 | CID 14119622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo[3.3.2]dec-1(9)-ene | C10H16 | CID 57223085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthesis-and-crystal-structure-analysis-of-substituted-bicyclo-3-3-1-nonanones - Ask this paper | Bohrium [bohrium.com]
- 5. Bicyclo(3.3.1)non-2-ene (CAS 6671-66-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Confirming Stereochemical Assignments in Bicyclo[3.t3.2]decadiene Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical assignment of complex molecules like bicyclo[3.3.2]decadienes is paramount. This guide provides a comparative overview of common synthetic strategies and the rigorous analytical techniques required to unambiguously confirm the three-dimensional arrangement of these unique bicyclic structures.
The bicyclo[3.3.2]decane framework is a key structural motif in a variety of natural products and medicinally important compounds. The synthesis of these molecules, particularly in an enantiomerically pure form, presents significant stereochemical challenges. This guide will compare two prominent synthetic routes and detail the experimental protocols for the critical analytical methods used to verify the stereochemical outcomes.
Synthetic Approaches to Bicyclo[3.3.2]decadienes: A Comparison
Two effective strategies for the synthesis of bicyclo[3.3.2]decadienes are the Palladium-Catalyzed [6+3] Cycloaddition/Cope Rearrangement sequence and a base-induced fragmentation of a homoadamantane precursor. Each approach offers distinct advantages and is suited for different synthetic goals.
| Synthetic Route | Description | Typical Yields | Stereoselectivity | Key Advantages |
| Pd-Catalyzed [6+3] Cycloaddition / Cope Rearrangement | A two-step process starting with a palladium-catalyzed [6+3] cycloaddition between a trimethylenemethane (TMM) donor and a tropone to form a bicyclo[4.3.1]decadiene intermediate. This is followed by a thermal Cope rearrangement to yield the bicyclo[3.3.2]decadiene.[1] | 75-98% for the rearrangement step.[1] | High enantioselectivity (often >90% ee) is achieved through the use of chiral phosphoramidite ligands in the initial cycloaddition. The Cope rearrangement proceeds with excellent chirality transfer.[1] | High yields, excellent stereocontrol, and access to a variety of functionalized derivatives. |
| Base-Induced Fragmentation | This route involves the treatment of 1,8-dichlorohomoadamantane with a base, inducing a fragmentation reaction that leads to the formation of a 7-methylenebicyclo[3.3.2]decan-3-one. | Moderate to good. | The stereochemistry is dictated by the rigid structure of the starting material. | Provides access to a specific functionalized bicyclo[3.3.2]decane core from a readily available precursor. |
Experimental Protocols for Stereochemical Assignment
Accurate stereochemical assignment is crucial and is typically achieved through a combination of spectroscopic and crystallographic techniques.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the relative stereochemistry of bicyclo[3.3.2]decadienes by establishing through-bond and through-space proton-proton correlations.
Detailed Methodology for 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified bicyclo[3.3.2]decadiene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard 1D proton NMR spectrum to determine the chemical shift range and identify all proton signals.
-
-
COSY Experiment:
-
Set up a standard COSY-45 or DQF-COSY experiment.
-
Optimize the spectral width to encompass all proton signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.
-
Analyze the cross-peaks to identify scalar-coupled protons, which reveals the connectivity within the molecule.
-
-
NOESY/ROESY Experiment:
-
Set up a 2D NOESY or ROESY experiment. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.
-
Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for NOESY).
-
Acquire and process the data similarly to the COSY experiment.
-
Analyze the cross-peaks, which indicate through-space proximity between protons (typically < 5 Å). This information is critical for determining the relative stereochemistry of substituents and the conformation of the bicyclic rings.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of a crystalline compound.
Detailed Methodology for X-ray Crystallographic Analysis:
-
Crystal Growth: Grow single crystals of the bicyclo[3.3.2]decadiene derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Center the crystal in the X-ray beam and perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of indexed reflections with their intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
For chiral molecules, the absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects (Flack parameter).
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for determining the enantiomeric excess (ee) of a chiral compound and for confirming the stereochemical integrity of a reaction.
Detailed Methodology for Chiral HPLC Analysis:
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of compounds.
-
Develop a mobile phase that provides good separation of the enantiomers. A typical starting point for normal-phase chromatography is a mixture of hexane and isopropanol. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is common.
-
-
Method Development and Optimization:
-
Inject a racemic standard of the bicyclo[3.3.2]decadiene derivative to be analyzed.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomeric peaks. The addition of small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
-
Enantiomeric Excess (ee) Determination:
-
Once a suitable method is developed, inject the chiral sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway and the analytical workflow for stereochemical assignment.
Caption: Synthetic pathway via Pd-catalyzed cycloaddition and Cope rearrangement.
Caption: Analytical workflow for stereochemical assignment confirmation.
By employing a combination of these robust synthetic and analytical methodologies, researchers can confidently synthesize and characterize complex bicyclo[3.3.2]decadiene structures, paving the way for their application in drug discovery and development.
References
Navigating the Synthesis of Bicyclo[3.3.2]dec-1-ene: A Comparative Overview of Catalytic Strategies
For researchers, scientists, and professionals in drug development, the synthesis of complex bicyclic scaffolds like Bicyclo[3.3.2]dec-1-ene presents a formidable challenge due to the inherent strain of the bridgehead double bond, a violation of Bredt's rule. While a direct comparative study of diverse catalytic systems for the one-step synthesis of this compound remains elusive in current literature, a key pathway involving a palladium-catalyzed cycloaddition followed by a thermal rearrangement has emerged as a viable, albeit indirect, route to the related bicyclo[3.3.2]decadiene framework. This guide provides a comprehensive analysis of this methodology, offering insights into its performance based on available experimental data.
Performance of a Palladium-Catalyzed Pathway to the Bicyclo[3.3.2]decadiene Core
The most extensively documented route to a bicyclo[3.3.2]decane system involves a two-step sequence. The initial and crucial step is a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition reaction between a tropone and a suitable TMM precursor. This is followed by a thermal Cope rearrangement of the resulting bicyclo[4.3.1]decadiene to furnish the desired bicyclo[3.3.2]decadiene skeleton.
| Catalyst System | Ligand | Substrate 1 (Tropone) | Substrate 2 (TMM precursor) | Product (Bicyclo[4.3.1]decadiene) Yield (%) | Rearranged Product (Bicyclo[3.3.2]decadiene) Yield (%) | Reference |
| Pd(dba)₂ | Phosphoramidite Ligand | 4-carboethoxy-2,4,6-cycloheptatrien-1-one | (2-((trimethylsilyl)methyl)allyl)acetate | Good to high | Good | [1] |
Table 1: Performance data for the palladium-catalyzed synthesis of a bicyclo[3.3.2]decadiene precursor. Note: Specific quantitative yields for a broad range of substrates and catalyst variations are not consolidated in a single comparative study. The yields are reported as "good to high" based on the qualitative description in the source.
Experimental Protocols
General Procedure for Palladium-Catalyzed [6+3] Cycloaddition
This protocol is based on the methodology described for the synthesis of bicyclo[4.3.1]decadienes.[1]
Materials:
-
Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]
-
Chiral phosphoramidite ligand
-
Substituted tropone
-
(2-((trimethylsilyl)methyl)allyl)acetate (TMM precursor)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(dba)₂ (5 mol%) and the chiral phosphoramidite ligand (10 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the substituted tropone (1.0 equivalent) to the reaction mixture.
-
Slowly add the (2-((trimethylsilyl)methyl)allyl)acetate (1.2 equivalents) to the flask via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the bicyclo[4.3.1]decadiene.
General Procedure for Thermal Cope Rearrangement
This protocol describes the subsequent rearrangement to the bicyclo[3.3.2]decadiene framework.[1]
Materials:
-
Purified bicyclo[4.3.1]decadiene
-
Anhydrous toluene
Procedure:
-
Dissolve the purified bicyclo[4.3.1]decadiene in anhydrous toluene in a sealed tube.
-
Heat the solution at a high temperature (e.g., 200-250 °C) in an oil bath or a heating mantle.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting bicyclo[3.3.2]decadiene by column chromatography on silica gel.
Experimental Workflow and Logic
The synthesis of the bicyclo[3.3.2]decadiene core follows a logical progression from readily available starting materials to the final, more complex bicyclic structure. The workflow is designed to first construct a less strained bicyclic intermediate, which then undergoes a rearrangement to the target framework.
References
A Comparative Guide to the Synthesis of Bicyclo[3.3.2]dec-1-ene: Traditional vs. Modern Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of complex scaffolds such as Bicyclo[3.3.2]dec-1-ene, a notable anti-Bredt alkene, is of significant interest. This guide provides a comparative analysis of a traditional and a modern synthetic route to this strained bicyclic system and its derivatives, offering detailed experimental protocols and quantitative data to inform synthetic strategy.
The construction of the Bicyclo[3.3.2]decane framework, particularly with a double bond at the bridgehead, presents a formidable challenge to synthetic chemists due to the inherent ring strain as dictated by Bredt's rule. Over the years, various strategies have been developed to overcome this hurdle, ranging from classical rearrangement reactions to modern catalytic cycloadditions. This guide will focus on two distinct approaches: a traditional route employing a Tiffeneau-Demjanov ring expansion and a contemporary method involving a palladium-catalyzed [6+3] cycloaddition followed by a thermal rearrangement to access the bicyclo[3.3.2]decadiene system.
Comparison of Synthetic Routes
The table below summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and requirements.
| Parameter | Traditional Route: Tiffeneau-Demjanov Ring Expansion | Modern Route: Pd-Catalyzed [6+3] Cycloaddition & Rearrangement |
| Starting Material | Bicyclo[3.3.1]nonan-9-one | Cyanosubstituted Trimethylenemethane (TMM) donor and Tropones |
| Key Reactions | Tiffeneau-Demjanov Ring Expansion, Pyrolysis | Palladium-Catalyzed [6+3] Cycloaddition,[1][1] Sigmatropic Rearrangement |
| Overall Yield | Not explicitly stated, final step 52%[2] | High (yields for individual steps are high) |
| Stereoselectivity | Not specified | High regio-, diastereo-, and enantioselectivity[2][3] |
| Reaction Conditions | Harsh (e.g., pyrolysis at 200°C)[2] | Mild (e.g., cycloaddition at 0-4°C, rearrangement via microwave heating)[2] |
| Reagents | NaCN, H2/PtO2, NaNO2/HOAc, CrO3, MeLi, MeOCOCl | Pd(dba)2, Chiral phosphoramidite ligands |
| Product | This compound | Asymmetric Bicyclo[3.3.2]decadienes[2][3] |
Experimental Protocols
Traditional Route: Tiffeneau-Demjanov Ring Expansion
This synthetic pathway commences with the readily available Bicyclo[3.3.1]nonan-9-one and proceeds through a multi-step sequence to afford the target anti-Bredt alkene.
Step 1: Synthesis of 9-Hydroxy-9-aminomethylbicyclo[3.3.1]nonane Bicyclo[3.3.1]nonan-9-one is first converted to its cyanohydrin by treatment with a cyanide source. Subsequent reduction of the nitrile functionality, for instance with hydrogen gas over a platinum oxide catalyst, yields the corresponding aminomethyl alcohol.
Step 2: Tiffeneau-Demjanov Ring Expansion to Bicyclo[3.3.2]decanone The 9-hydroxy-9-aminomethylbicyclo[3.3.1]nonane is subjected to diazotization using sodium nitrite in acetic acid. This generates an unstable diazonium species that undergoes rearrangement with concomitant ring expansion to furnish Bicyclo[3.3.2]decanone.
Step 3: Reduction of Bicyclo[3.3.2]decanone The ketone functionality of Bicyclo[3.3.2]decanone is reduced to the corresponding alkane, bicyclo[3.3.2]decane. This can be achieved through a Wolff-Kishner or Clemmensen reduction, or by conversion to a thioacetal followed by desulfurization with Raney Nickel.
Step 4: Functionalization and Elimination to this compound The bicyclo[3.3.2]decane is oxidized, for example with chromic acid, to introduce a hydroxyl group at the bridgehead position, yielding 1-bicyclo[3.3.2]decanol. The alcohol is then converted into a suitable leaving group. In the reported synthesis, this is achieved by treatment with methyllithium followed by methyl chloroformate to form 1-bicyclo[3.3.2]decyl methyl carbonate.[2] Finally, pyrolysis of this carbonate at 200°C induces an elimination reaction to afford this compound in a 52% yield after purification by preparative vapor phase chromatography.[2]
Modern Route: Palladium-Catalyzed [6+3] Cycloaddition and Thermal Rearrangement
This modern approach provides access to functionalized and asymmetric bicyclo[3.3.2]decadienes in a two-step process from readily available starting materials.
Step 1: Asymmetric Pd-TMM [6+3] Cycloaddition The reaction is carried out by treating a cyanosubstituted trimethylenemethane (TMM) substrate with a tropone in the presence of a palladium catalyst and a chiral phosphoramidite ligand. A typical procedure involves using 5 mol% of Pd(dba)2 and 10 mol% of the ligand in toluene at a temperature of 0-4°C for 15 hours.[2] This reaction proceeds with high levels of conversion to the bicyclo[4.3.1]decadiene product with excellent regio-, diastereo-, and enantioselectivity.[2][3]
Step 2: Thermal[1][1] Sigmatropic Rearrangement The bicyclo[4.3.1]decadiene adducts are then subjected to thermal conditions to induce a[1][1] sigmatropic (Cope) rearrangement. This is conveniently achieved by heating the adducts in toluene under microwave irradiation, which affords the corresponding asymmetric bicyclo[3.3.2]decadienes in good yields.[2] This rearrangement has been shown to proceed with retention of stereochemistry.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.
Caption: Traditional synthesis of this compound.
References
- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isomeric Purity Analysis of Bicyclo[3.3.2]dec-1-ene Samples
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like Bicyclo[3.3.2]dec-1-ene is a critical step in synthesis and characterization. This guide provides a comparative overview of analytical techniques, complete with experimental protocols and data presentation, to facilitate accurate and efficient purity assessment.
This compound, a strained bicyclic alkene, presents unique challenges in its synthesis and purification due to the potential for the formation of various isomers, including enantiomers and diastereomers. The inherent strain of this anti-Bredt olefin can lead to side reactions and the formation of closely related structural isomers. Therefore, robust analytical methodologies are essential to quantify the isomeric purity of synthesized samples. This guide focuses on the two primary techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and chiral Gas Chromatography (GC).
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on the specific requirements of the study, such as the need to distinguish between enantiomers or diastereomers, the required level of quantification, and the availability of instrumentation.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Separates volatile compounds based on their differential partitioning between a stationary chiral phase and a mobile gas phase. |
| Isomer Differentiation | Excellent for distinguishing and quantifying diastereomers. Can distinguish enantiomers with the use of chiral solvating or derivatizing agents. | The gold standard for the separation and quantification of enantiomers. Can also separate diastereomers. |
| Sample Requirement | Typically requires milligram quantities of the sample. | Requires only microgram quantities or less, offering high sensitivity. |
| Data Output | Provides detailed structural information, including connectivities and relative stereochemistry. | Provides retention times and peak areas, which are used for quantification. |
| Quantitative Analysis | Diastereomeric ratios can be determined by integrating specific, well-resolved signals in the spectrum. | Enantiomeric excess (e.e.) and diastereomeric ratios are calculated from the relative peak areas. |
| Throughput | Lower throughput due to longer acquisition times for detailed 2D experiments. | Higher throughput, with typical run times of 30-60 minutes per sample. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for NMR and chiral GC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
Objective: To determine the ratio of diastereomers in a sample of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key parameters: pulse angle (e.g., 30°), relaxation delay (e.g., 5 s to ensure full relaxation for accurate integration).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning the bicyclic framework.
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Perform phase and baseline correction.
-
Identify well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum. Olefinic or bridgehead proton signals are often good candidates.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio from the ratio of the integral areas.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Objective: To determine the enantiomeric excess (e.e.) of a this compound sample.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
Column Selection: A cyclodextrin-based chiral stationary phase is recommended for the separation of bicyclic enantiomers. A common choice would be a column coated with a derivative of β-cyclodextrin (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., hexane, dichloromethane).
-
If necessary, filter the solution to remove any particulate matter.
GC Conditions (Example):
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar chiral column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 2 °C/min.
-
Hold at 180 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of this compound in the chromatogram.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Potential Isomeric Impurities
The synthesis of this compound, often involving intramolecular cyclization or rearrangement reactions, can lead to the formation of several isomeric impurities. A thorough analysis should consider the potential presence of:
-
Positional Isomers: Double bond migration can lead to isomers such as Bicyclo[3.3.2]dec-2-ene or Bicyclo[3.3.2]dec-6-ene. These can be distinguished by both NMR and GC.
-
Stereoisomers:
-
Enantiomers: The chiral nature of the bicyclic framework means that this compound exists as a pair of enantiomers.
-
Diastereomers: If substituents are present on the bicyclic ring, diastereomers can be formed.
-
-
Rearrangement Products: Due to the strained nature of the anti-Bredt olefin, rearrangement to more stable bicyclic systems like Bicyclo[4.3.1]decane derivatives could occur under certain reaction conditions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive isomeric purity analysis of a this compound sample.
Caption: Workflow for Isomeric Purity Analysis.
Safety Operating Guide
Proper Disposal of Bicyclo[3.3.2]dec-1-ene: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For compounds like Bicyclo[3.3.2]dec-1-ene, which is a hydrocarbon and should be handled as a flammable liquid, a structured disposal plan is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, targeted at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While detailed hazard data such as a specific flashpoint for this compound is not available, its identity as a hydrocarbon indicates that it should be treated as a flammable substance. The following table summarizes its known physical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₆[1] |
| Molecular Weight | 136.23 g/mol [1][2] |
| CAS Number | 52809-56-0[1] |
Operational Plan for Disposal
This procedural guidance outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Classification
-
Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as waste.[3]
-
Classify as Flammable/Ignitable: Due to its chemical nature as a hydrocarbon, classify the waste as an ignitable hazardous waste.[4] All flammable liquids with a flashpoint below 100°F (38°C) are considered hazardous.[5]
Step 2: Proper Containerization
-
Select a Compatible Container: Use a clean, designated container made of a material compatible with flammable hydrocarbons (e.g., glass, metal, or a suitable plastic).[4] The original container is often a good choice.[4]
-
Ensure Container Integrity: The container must be in good condition, with no leaks, cracks, or rust.[3]
-
Keep Container Closed: Always keep the waste container securely capped, except when adding waste.[3][4]
Step 3: Accurate Labeling
-
Affix Hazardous Waste Label: Attach a completed hazardous waste label to the container.[3]
-
Use Full Chemical Name: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[3][4]
-
List Contents: If mixed with other waste, list all chemical constituents on the label.[4]
Step 4: Safe Storage
-
Designated Storage Area: Store the waste container in a designated and secure area.
-
Prevent Ignition: Keep the container away from all sources of ignition, such as heat, sparks, and open flames.[6]
-
Secondary Containment: Store the waste in secondary containment to prevent spills from reaching drains.[3]
-
Segregate Incompatibles: Store away from incompatible materials, particularly strong oxidizing agents.[6]
Step 5: Arrange for Disposal
-
Contact EHS or a Professional Service: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[4][7]
-
Do Not Dispose in Drains: Never pour flammable liquids down the sink or drain.[4][7]
Step 6: Empty Container Management
-
Triple-Rinse Procedure: An empty container that held this compound must be triple-rinsed with a suitable solvent.[8][9]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[3][9]
-
Final Disposal of Container: After triple-rinsing and allowing it to air dry, deface or remove the original label, and the container may then be disposed of in the regular trash or recycling.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Bicyclo[3.3.2]dec-1(9)-ene | C10H16 | CID 57223085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. vinciresponse.co.uk [vinciresponse.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Bicyclo[3.3.2]dec-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Bicyclo[3.3.2]dec-1-ene, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedures are designed to offer clear, step-by-step guidance for operational use.
Hazard Identification and Classification
This compound is a hazardous chemical with multiple risk factors. Proper handling is critical to mitigate potential harm. The following table summarizes its hazard classification.[1]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor.[1] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation.[1] |
| Short-term (acute) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following PPE should be used to minimize exposure and ensure personal safety.[1]
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if there is a splash hazard.[1] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Dispose of contaminated gloves after use.[2] Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge. A full-face respirator is recommended for higher concentrations or in case of spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep the container tightly closed when not in use.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1]
2. Handling:
-
Do not breathe mist or vapors.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.[1]
3. Emergency Procedures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water or shower.[1]
-
In case of eye contact: Rinse with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.[1]
-
If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
-
Dispose of the contents and container to an approved waste disposal plant.[1][3]
-
Do not let the product enter drains.[2]
-
Contaminated packaging should be treated as the product itself.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
